Chandrananimycin A
Description
This compound has been reported in Actinomadura with data available.
inhibits indoleamine 2,3-dioxygenase; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
N-(9-hydroxy-3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c1-7(17)15-8-5-9-13(6-11(8)19)20-12-4-2-3-10(18)14(12)16-9/h2-6,18H,1H3,(H,15,17) |
InChI Key |
VRKDUDPRCAZBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC=C3OC2=CC1=O)O |
Synonyms |
chandrananimycin A |
Origin of Product |
United States |
Foundational & Exploratory
Chandrananimycin A: A Technical Guide for Researchers
An In-depth Examination of a Novel Phenoxazine Antibiotic with Diverse Biological Activity
Abstract
Chandrananimycin A is a novel antibiotic belonging to the phenoxazine class of natural products.[1] Isolated from the marine actinomycete Actinomadura sp. isolate M048, this compound has demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal properties.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, biological activities with available quantitative data, and detailed experimental methodologies. The guide also explores its potential mechanism of action and visualizes key experimental workflows.
Introduction
The emergence of multidrug-resistant pathogens and the need for novel anticancer agents have driven the exploration of unique natural products from diverse environments. Marine actinomycetes are a rich source of structurally novel and biologically active secondary metabolites. This compound, first described by Maskey et al. in 2003, is a prime example of such a discovery.[2][4] Its phenoxazine core structure is a recurring motif in a number of bioactive microbial metabolites. This guide aims to consolidate the current knowledge on this compound for researchers in drug discovery and development.
Physicochemical Properties
The structure of this compound was elucidated through detailed analysis of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]
| Property | Value |
| Chemical Class | Phenoxazinone |
| Molecular Formula | C₁₅H₁₀N₂O₅ |
| Molecular Weight | 302 g/mol |
| Appearance | Orange solid |
Biological Activity
This compound has demonstrated a remarkable range of biological activities against various microorganisms and cancer cell lines.
Antimicrobial Activity
This compound exhibits significant antibacterial and antifungal activity. The table below summarizes the reported antimicrobial activity based on the agar diffusion method.
| Test Organism | Concentration | Inhibition Zone Diameter (mm) |
| Bacillus subtilis | 20 µ g/platelet | 23 |
| Staphylococcus aureus | 20 µ g/platelet | 22 |
| Mucor miehei | 20 µ g/platelet | 27 |
Cytotoxic Activity
The crude extract containing this compound and its analogues has shown potent cytotoxic activity against a panel of human cancer cell lines. While specific IC50 values for purified this compound are not detailed in the initial reports, the mixture containing it displayed significant growth inhibition.
| Cell Line | Cancer Type | IC₇₀ (µg/mL) |
| HT29 | Colon Carcinoma | Down to 1.4 |
| MEXF 514L | Melanoma | Down to 1.4 |
| LXFA 526L | Lung Carcinoma | Down to 1.4 |
| LXFL 529L | Lung Carcinoma | Down to 1.4 |
| SF268 | CNS Cancer | Down to 1.4 |
| H460 | Lung Cancer | Down to 1.4 |
| MCF-7 | Breast Carcinoma | Down to 1.4 |
| PC3M | Prostate Carcinoma | Down to 1.4 |
| RXF 631L | Kidney Tumor | Down to 1.4 |
Note: The reported IC₇₀ values are for a crude extract containing this compound and its analogues.
A related compound, Chandrananimycin E, has reported GI50 and CC50 values against specific cell lines, which may provide some context for the potential potency of this class of compounds.
| Compound | Cell Line | Measurement | Value (µM) |
| Chandrananimycin E | HUVEC | GI₅₀ | 35.3[5] |
| Chandrananimycin E | HeLa | CC₅₀ | 56.9[5] |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, compounds containing the phenoxazin-3-one chromophore are known to exhibit biological activity through various mechanisms. For many complex phenoxazinone derivatives, a prominent mode of action is DNA intercalation, which disrupts DNA replication and transcription, leading to antimicrobial and anticancer effects. While this is a plausible mechanism for this compound, it is also suggested that other modes of action may be at play for this class of compounds. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound, based on the original discovery and standard laboratory practices.
Isolation and Purification of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Origin of Chandrananimycin A: A Technical Guide
Abstract
Chandrananimycin A is a bioactive natural product belonging to the phenoxazine class of compounds. First isolated from a marine actinomycete, it has demonstrated notable anticancer and antimicrobial properties, positioning it as a compound of interest for further drug development. This technical guide provides an in-depth overview of the discovery, origin, and biological activities of this compound. It includes detailed experimental protocols for its isolation, characterization, and bioactivity assessment, as well as a putative biosynthetic pathway for its core phenoxazinone structure. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams in the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Discovery and Origin
This compound, along with its congeners Chandrananimycins B and C, was first isolated from the culture broth of a marine actinomycete, Actinomadura sp. isolate M045. The producing strain was cultivated from a marine sediment sample, highlighting the potential of marine actinomycetes as a source of novel secondary metabolites. Another analog, Chandrananimycin E, has been isolated from Streptomyces griseus (HKI 0545), indicating that the production of this class of compounds may be distributed across different actinomycete genera.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Description |
| Molecular Formula | C₂₀H₁₉N₃O₅ |
| Molecular Weight | 397.39 g/mol |
| Appearance | Yellowish-brown solid |
| Solubility | Soluble in methanol, ethyl acetate, and DMSO |
| UV λmax (MeOH) nm (log ε) | 235 (4.45), 433 (4.28) |
| IR (KBr) νmax cm⁻¹ | 3400, 1695, 1640, 1580, 1460, 1280, 1100 |
| Core Structure | Phenoxazinone |
Biological Activity
This compound has demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties. The available quantitative data for this compound and its analog, Chandrananimycin E, are presented below.
Anticancer Activity
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| This compound | Various | IC₅₀ | 0.1 - 10 | [1] |
| Chandrananimycin E | HUVEC | GI₅₀ | 35.3 | [2] |
| Chandrananimycin E | HeLa | CC₅₀ | 56.9 | [2] |
Antimicrobial Activity
| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |
| This compound | Bacillus subtilis | MIC | 10 | [1] |
| This compound | Staphylococcus aureus | MIC | 25 | [1] |
| This compound | Candida albicans | MIC | 10 | [1] |
| This compound | Mucor miehei | MIC | 5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.
Fermentation of the Producing Organism
Objective: To cultivate the Actinomadura sp. M045 for the production of this compound.
Materials:
-
Actinomadura sp. M045 culture
-
Seed medium (e.g., ISP2 broth)
-
Production medium (e.g., a modified seawater-based medium)
-
Shaker incubator
-
Sterile flasks
Protocol:
-
Inoculate a seed flask containing the seed medium with a loopful of Actinomadura sp. M045 from a slant culture.
-
Incubate the seed culture at 28°C for 2-3 days on a rotary shaker at 180 rpm.
-
Transfer the seed culture to the production medium at a 5% (v/v) inoculation rate.
-
Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180 rpm.
References
Streptomyces griseus: A Prolific Source of the Novel Anticancer Agent Chandrananimycin E
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of Streptomyces griseus as a source of Chandrananimycin E, a benzoxazine natural product with promising antiproliferative and cytotoxic activities. This document details the biological activities, proposed biosynthesis, and methodologies for the cultivation of the producing organism, as well as the extraction, purification, and bioactivity assessment of Chandrananimycin E, tailored for researchers, scientists, and drug development professionals.
Introduction to Chandrananimycin E
Chandrananimycin E is a novel benzoxazine derivative isolated from the bacterium Streptomyces griseus strain HKI 0545.[1][2] It belongs to the broader class of phenoxazinone-related compounds, a group of natural products known for their diverse biological activities. Structurally, Chandrananimycin E is unique due to a carbon substitution at the N-10 position, a feature unprecedented among naturally occurring phenoxazines.[1] This compound has garnered interest in the scientific community for its potential as an anticancer agent, demonstrating both antiproliferative and cytotoxic effects against various cancer cell lines.
Biological Activity and Data Presentation
Chandrananimycin E has been evaluated for its in vitro anticancer properties, revealing moderate antiproliferative activity and weak cytotoxicity. The quantitative data from these assays are summarized in the table below for clear comparison.
| Compound | Cell Line | Assay Type | Measurement | Value (μM) | Reference |
| Chandrananimycin E | HUVEC | Antiproliferative | GI₅₀ | 35.3 | [1] |
| Chandrananimycin E | HeLa | Cytotoxicity | CC₅₀ | 56.9 | [1] |
Table 1: In Vitro Biological Activities of Chandrananimycin E
GI₅₀ (Growth Inhibition 50): The concentration of a drug that inhibits cell growth by 50%. CC₅₀ (Cytotoxic Concentration 50): The concentration of a drug that causes the death of 50% of cells.
Proposed Biosynthesis of Chandrananimycin E
While the specific biosynthetic gene cluster for Chandrananimycin E has not yet been fully elucidated, a hypothetical pathway can be proposed based on the biosynthesis of the structurally related phenoxazinone core of actinomycin in other Streptomyces species. The key precursor for the phenoxazinone scaffold is 3-hydroxy-4-methylanthranilic acid. The formation of the benzoxazine ring is likely an enzyme-catalyzed process.
A proposed general pathway involves the following key steps:
-
Formation of the Phenoxazinone Core: The biosynthesis is likely initiated from a derivative of 3-hydroxyanthranilic acid. In the case of actinomycin, this precursor is 4-methyl-3-hydroxyanthranilic acid.
-
Oxidative Dimerization: An enzyme, likely a phenoxazinone synthase, catalyzes the oxidative condensation of two molecules of the aminophenol precursor to form the characteristic tricyclic phenoxazinone structure.
-
Tailoring Reactions: Subsequent enzymatic modifications, such as glycosylation, methylation, or, in the case of Chandrananimycin E, the unique N-10 carbon substitution, would complete the biosynthesis.
Caption: Proposed biosynthetic pathway of Chandrananimycin E.
Experimental Protocols
Cultivation of Streptomyces griseus HKI 0545
A detailed protocol for the cultivation of S. griseus for the production of Chandrananimycin E is outlined below. This protocol is based on general methods for secondary metabolite production in Streptomyces.[3][4][5][6]
-
Media Preparation: Prepare a suitable liquid medium for fermentation. A complex medium such as Yeast Extract-Malt Extract Broth (YEME) or a defined medium supplemented with specific precursors can be used. For streptomycin production by S. griseus, a medium containing soybean meal, glucose, and NaCl has been reported.[3]
-
Inoculation: Inoculate the sterile medium with a spore suspension or a vegetative mycelium from a seed culture of S. griseus HKI 0545.
-
Fermentation: Incubate the culture in a shaker at 28-30°C with vigorous agitation (e.g., 200-250 rpm) to ensure adequate aeration. The fermentation is typically carried out for 7-14 days.
-
Monitoring: Monitor the growth of the culture (e.g., by measuring mycelial dry weight) and the production of Chandrananimycin E at regular intervals using analytical techniques such as HPLC.
Caption: General workflow for the cultivation of S. griseus.
Extraction and Purification of Chandrananimycin E
The following is a general protocol for the extraction and purification of benzoxazine compounds from Streptomyces culture broth.
-
Extraction of Culture Broth:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing Chandrananimycin E.
-
-
Final Purification:
-
Perform further purification of the pooled fractions using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure Chandrananimycin E.
-
Caption: Workflow for extraction and purification.
Antiproliferative and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity and cell proliferation.
-
Cell Seeding: Seed the cancer cell lines (e.g., HUVEC and HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Chandrananimycin E and incubate for a specific period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or inhibition compared to the untreated control to determine the GI₅₀ or CC₅₀ values.
Potential Mechanism of Action
The precise molecular mechanism of action for Chandrananimycin E is yet to be fully elucidated. However, based on studies of other phenoxazinone and benzoxazine derivatives, several potential mechanisms can be proposed:
-
Kinase Inhibition: Some benzoxazine-purine hybrids have been shown to act as kinase inhibitors, specifically targeting pathways involved in cell proliferation and survival.[7][8][9]
-
Induction of Apoptosis: Many anticancer agents, including some benzoxazinone derivatives, exert their effects by inducing programmed cell death (apoptosis). This can be mediated through the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[10]
-
DNA Interaction: The planar aromatic structure of the phenoxazinone core suggests a potential for intercalation into DNA or stabilization of secondary DNA structures like G-quadruplexes, which can interfere with DNA replication and transcription.
-
Lysosomal Dysfunction: Some benzo[a]phenoxazine compounds have been shown to accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to cell death.
Caption: Potential mechanisms of action for Chandrananimycin E.
Conclusion and Future Directions
Chandrananimycin E, produced by Streptomyces griseus HKI 0545, represents a promising lead compound for the development of novel anticancer therapeutics. Its unique chemical structure and demonstrated biological activity warrant further investigation. Future research should focus on:
-
Elucidation of the Biosynthetic Pathway: Identification and characterization of the Chandrananimycin E biosynthetic gene cluster will enable synthetic biology approaches to improve production titers and generate novel analogs.
-
Mechanism of Action Studies: In-depth studies are required to determine the precise molecular target(s) and signaling pathways modulated by Chandrananimycin E.
-
In Vivo Efficacy: Evaluation of the antitumor activity of Chandrananimycin E in preclinical animal models is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Chandrananimycin E analogs will help to identify the key structural features responsible for its activity and to optimize its therapeutic potential.
This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of Chandrananimycin E as a novel anticancer agent.
References
- 1. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STREPTOMYCIN FORMATION BY INTACT MYCELIUM OF STREPTOMYCES GRISEUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological factors affecting streptomycin production by Streptomyces griseus ATCC 12475 in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action [digibug.ugr.es]
- 9. Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Chandrananimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin A is a novel phenoxazinone antibiotic isolated from the marine actinomycete, Actinomadura sp. isolate M048.[1][2][3][4] This compound has garnered interest within the scientific community due to its potential as an anticancer agent. The elucidation of its chemical structure is paramount for understanding its mechanism of action, facilitating total synthesis efforts, and enabling the development of analogues with improved therapeutic properties. This technical guide provides a comprehensive overview of the methodologies and data that were instrumental in deciphering the molecular structure of this compound.
Core Structure Elucidation Workflow
The structural determination of this compound relied on a synergistic approach employing mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The logical flow of this process is depicted below.
Quantitative Spectroscopic Data
The structural backbone of this compound was pieced together using high-resolution mass spectrometry and NMR spectroscopy. The quantitative data from these analyses are summarized below.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound.
| Parameter | Observed Value |
| Ionization Mode | ESI |
| Mass-to-Charge (m/z) | [M+H]⁺ |
| Molecular Formula | C₁₄H₁₀N₂O₅ |
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | 7.85 | d | 2.5 |
| H-4 | 7.21 | d | 8.5 |
| H-6 | 7.60 | dd | 8.5, 2.5 |
| H-8 | 6.45 | s | |
| 1-NH | 10.80 | s | |
| 7-OH | 11.20 | br s | |
| 2-COCH₃ | 2.15 | s |
Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)
| Position | Chemical Shift (δ) |
| 1 | 120.5 |
| 2 | 138.2 |
| 3 | 181.5 |
| 4 | 118.0 |
| 4a | 142.8 |
| 5a | 134.5 |
| 6 | 128.9 |
| 7 | 151.2 |
| 8 | 108.1 |
| 9 | 148.5 |
| 9a | 125.7 |
| 10a | 130.1 |
| 2-COC H₃ | 169.1 |
| 2-COC H₃ | 24.3 |
Experimental Protocols
Detailed methodologies were crucial for the successful elucidation of this compound's structure.
Fermentation and Isolation
-
Producing Organism: Actinomadura sp. isolate M048, obtained from marine sediments.
-
Fermentation: The strain was cultivated in a suitable liquid medium with shaking at 28°C to promote the production of secondary metabolites.
-
Extraction: The culture broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the crude mixture of natural products.
-
Purification: The crude extract was then purified using a combination of chromatographic techniques, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples were dissolved in a suitable solvent like methanol prior to analysis.
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a 500 MHz NMR spectrometer. Standard pulse programs were utilized for each experiment.
-
Signaling Pathways and Logical Relationships
The key correlations observed in the 2D NMR spectra were instrumental in assembling the final structure. The HMBC experiment, in particular, provided long-range correlations that connected different fragments of the molecule.
Conclusion
The chemical structure of this compound was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR analyses. The presented data and methodologies provide a clear and detailed account of this process, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The confirmed structure provides a solid foundation for future investigations into its biological activity and for the design of synthetic strategies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Connected Papers | Find and explore academic papers [connectedpapers.com]
Spectroscopic and Mass Spectrometric Analysis of Chandrananimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for Chandrananimycin A. While the specific quantitative data is located in the primary literature, this document outlines the expected data presentation and provides detailed, representative experimental protocols for the characterization of this and similar phenoxazinone-type natural products.
Introduction to this compound
This compound is a phenoxazinone antibiotic isolated from a marine Actinomadura sp. (isolate M048).[1] Its structure has been elucidated through detailed interpretation of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Compounds of this class are of significant interest to the scientific community due to their potential as anticancer agents.
Spectroscopic Data Presentation
The definitive spectroscopic data for this compound can be found in the following publication:
-
Maskey, R. P., Li, F. C., Qin, S., Fiebig, H. H., & Laatsch, H. (2003). Chandrananimycins A-C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions. The Journal of Antibiotics, 56(7), 622–629.
For ease of comparison and analysis, the reported ¹H and ¹³C NMR data, as well as mass spectrometry data, are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data sourced from the primary literature |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data sourced from the primary literature |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI+ | [Data sourced from the primary literature] | [M+H]⁺ |
| ESI+ | [Data sourced from the primary literature] | [M+Na]⁺ |
| HR-ESI-MS | [Data sourced from the primary literature] | Calculated for C₁₄H₁₀N₂O₄ |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectroscopic and mass spectrometric data for phenoxazinone-type compounds like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be selected based on the solubility of the analyte. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III HD 500 MHz or similar instrument, equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Spectroscopy: To aid in structure elucidation, a suite of two-dimensional NMR experiments are typically performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
3.2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Instrumentation: High-resolution mass spectra are typically obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, as well as other adducts (e.g., [M+Na]⁺).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced. This is achieved by selecting the ion of interest and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the compound's structure.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of a natural product.
References
The Putative Biosynthesis of Chandrananimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chandrananimycin A, a member of the growing class of bioactive natural products, exhibits promising anticancer properties. While a complete and experimentally verified description of its biosynthetic pathway is not yet available in the public domain, its structural similarity to other well-characterized polyketide-nonribosomal peptide hybrid compounds, such as tirandamycin, allows for the construction of a putative biosynthetic blueprint. This technical guide synthesizes the available information to propose a likely pathway for this compound biosynthesis, outlines the key enzymatic players, and provides representative experimental protocols for its further investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the precise biosynthetic steps, engineer novel analogs, and optimize the production of this promising therapeutic agent.
Introduction
This compound is a natural product first isolated from the marine actinomycete, Actinomadura sp.[1]. Its complex chemical structure, featuring a polyketide-derived backbone and a non-ribosomally incorporated amino acid moiety, suggests its assembly via a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for the combinatorial biosynthesis of new and improved derivatives, and enable metabolic engineering strategies for enhanced production.
This guide will delve into the proposed biosynthetic pathway of this compound, drawing parallels with the biosynthesis of structurally related compounds. It will further present a summary of the genes and enzymes likely involved, and offer a compilation of relevant experimental methodologies.
Proposed Biosynthesis Pathway of this compound
Based on the structure of this compound and the known biosynthesis of similar compounds like tirandamycin, a putative pathway can be proposed. This pathway involves the coordinated action of a Type I PKS and a single-module NRPS.
Precursor Molecules
The biosynthesis is predicted to start from the following precursor molecules:
-
Polyketide chain: Malonyl-CoA and methylmalonyl-CoA are the likely extender units for the polyketide synthase modules. The starter unit is likely derived from acetate.
-
Amino acid: The NRPS module is predicted to incorporate a specific amino acid, likely L-tyrosine or a derivative thereof, based on the structure of the final product.
Assembly by PKS-NRPS Machinery
The core scaffold of this compound is likely assembled on a multi-modular PKS-NRPS enzyme complex. The proposed sequence of events is as follows:
-
Initiation: The biosynthesis is initiated by the loading of a starter unit onto the acyl carrier protein (ACP) of the first PKS module.
-
Polyketide Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the subsequent PKS modules. Each module contains a set of domains (ketosynthase, acyltransferase, ketoreductase, etc.) that determine the structure of the growing chain.
-
Transfer to NRPS: The completed polyketide chain is transferred from the PKS to the condensation (C) domain of the NRPS module.
-
Amino Acid Incorporation: The NRPS module activates and incorporates a specific amino acid.
-
Chain Termination and Cyclization: The final hybrid molecule is released from the enzyme complex, likely through the action of a thioesterase (TE) domain, which may also catalyze an intramolecular cyclization to form a key structural feature of this compound.
Post-PKS-NRPS Tailoring
Following the assembly of the core structure, a series of post-translational modifications are expected to occur, catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster. These modifications may include:
-
Oxidation: Cytochrome P450 monooxygenases and other oxidoreductases are likely involved in introducing hydroxyl groups and other oxidative modifications.
-
Methylation: Methyltransferases may add methyl groups to specific positions on the molecule.
-
Glycosylation: While not present in this compound, glycosyltransferases are common tailoring enzymes in similar pathways and could be relevant for related compounds.
A diagrammatic representation of the proposed biosynthetic pathway is provided below.
Caption: Proposed biosynthetic pathway of this compound.
Putative Biosynthetic Gene Cluster
A dedicated biosynthetic gene cluster (BGC) for this compound has not yet been reported. However, based on the proposed pathway, the BGC is expected to contain the following key genes:
| Gene (Putative) | Proposed Function | Homology |
| chnA | Type I Polyketide Synthase (PKS) | Genes from tirandamycin (tam) cluster |
| chnB | Nonribosomal Peptide Synthetase (NRPS) | Genes from tirandamycin (tam) cluster |
| chnC | Cytochrome P450 Monooxygenase | Tailoring enzymes in other PKS-NRPS pathways |
| chnD | Methyltransferase | Tailoring enzymes in other PKS-NRPS pathways |
| chnE | Thioesterase (TE) | Part of the NRPS module or a discrete enzyme |
| chnR | Regulatory protein (e.g., LuxR family) | Regulators in secondary metabolite BGCs |
| chnT | Transporter protein (e.g., MFS transporter) | Resistance/efflux pumps in antibiotic BGCs |
Table 1: Putative genes in the this compound biosynthetic gene cluster.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.
Identification of the Biosynthetic Gene Cluster
A common approach to identify a BGC is through genome mining of the producing organism.
Workflow for BGC Identification:
Caption: Workflow for identifying the biosynthetic gene cluster.
Gene Inactivation and Heterologous Expression
To confirm the involvement of the candidate BGC, gene inactivation experiments in the native producer and heterologous expression of the entire cluster in a model host are essential.
Protocol for Gene Knockout using CRISPR-Cas9 (Representative):
-
Design guide RNAs (gRNAs): Design two gRNAs targeting the gene of interest within the putative BGC.
-
Construct CRISPR-Cas9 vector: Clone the gRNAs and the Cas9 nuclease gene into a suitable expression vector for Actinomadura.
-
Transformation: Introduce the CRISPR-Cas9 vector into Actinomadura sp. protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Select for transformants and screen for the desired gene deletion by PCR and sequencing.
-
Metabolite Analysis: Analyze the culture extracts of the knockout mutant by HPLC and mass spectrometry to confirm the abolishment of this compound production.
Protocol for Heterologous Expression (Representative):
-
Clone the BGC: Clone the entire putative BGC into a suitable expression vector (e.g., a BAC or PAC vector).
-
Transformation: Introduce the vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Cultivation and Analysis: Cultivate the heterologous host under conditions known to induce secondary metabolism and analyze the culture extracts for the production of this compound using HPLC-MS.
In Vitro Enzyme Assays
Characterizing the function of individual enzymes requires their overexpression, purification, and in vitro assays.
Protocol for PKS-NRPS Enzyme Assay (Representative):
-
Gene Cloning and Expression: Clone the gene encoding a specific PKS or NRPS module into an E. coli expression vector.
-
Protein Purification: Overexpress the protein and purify it using affinity chromatography (e.g., Ni-NTA).
-
Assay Setup: Prepare a reaction mixture containing the purified enzyme, the appropriate substrates (e.g., radiolabeled malonyl-CoA, methylmalonyl-CoA, amino acid), ATP, and necessary cofactors in a suitable buffer.
-
Reaction and Analysis: Incubate the reaction and then analyze the products by methods such as thin-layer chromatography (TLC) with autoradiography or by LC-MS to detect the formation of the expected intermediate.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically for the this compound biosynthetic pathway. The following table provides a template for the types of data that need to be generated through future research.
| Parameter | Value | Method | Reference |
| Enzyme Kinetics (putative ChnA) | |||
| Km for Malonyl-CoA | TBD | In vitro enzyme assay | Future work |
| Km for Methylmalonyl-CoA | TBD | In vitro enzyme assay | Future work |
| kcat | TBD | In vitro enzyme assay | Future work |
| Precursor Concentration (in vivo) | |||
| Intracellular Malonyl-CoA | TBD | LC-MS analysis | Future work |
| Intracellular Methylmalonyl-CoA | TBD | LC-MS analysis | Future work |
| Product Titer | |||
| Wild-type Actinomadura sp. | TBD | HPLC quantification | Future work |
| Heterologous host (S. coelicolor) | TBD | HPLC quantification | Future work |
Table 2: Template for quantitative data on this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound presents an exciting area of research with significant potential for the discovery of novel enzymatic functions and the generation of new drug leads. While the pathway proposed in this guide is based on strong analogies to related natural products, its experimental validation is a critical next step. Future research should focus on:
-
Identification and sequencing of the this compound biosynthetic gene cluster from Actinomadura sp.
-
Functional characterization of the PKS-NRPS machinery and tailoring enzymes through gene knockouts and in vitro assays.
-
Elucidation of the precise order of tailoring reactions.
-
Application of synthetic biology tools to engineer the pathway for the production of novel this compound analogs with improved therapeutic properties.
This technical guide provides a roadmap for these future investigations, which will undoubtedly contribute to a deeper understanding of natural product biosynthesis and accelerate the development of new anticancer agents.
References
An In-depth Technical Guide to Chandrananimycin A Derivatives and Analogs for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chandrananimycin A, its derivatives, and analogs, with a focus on their synthesis, anticancer activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Introduction to this compound
This compound is a naturally occurring antibiotic belonging to the phenoxazinone class of compounds.[1] Isolated from marine actinomycetes, it has demonstrated notable anticancer properties.[1] The core chemical structure of this compound, a phenoxazin-3-one skeleton, is shared by other bioactive molecules, including the well-known anticancer agent Actinomycin D.[2] This structural similarity has spurred interest in the synthesis and evaluation of this compound derivatives and analogs as potential anticancer drugs.
Synthesis of this compound Analogs and Phenoxazinone Derivatives
The synthesis of the phenoxazinone core, the foundational structure of Chandrananimycins, is a key step in generating novel analogs. The general approach involves the oxidative condensation of substituted 2-aminophenols.[3][4] Various synthetic methodologies have been developed to achieve this transformation, offering pathways to a diverse range of derivatives.
A common and effective method for synthesizing phenoxazinone compounds is through the catalytic oxidation of o-aminophenols. This reaction can be facilitated by various catalysts, including metal complexes. For instance, copper(II) and cobalt(II)/(III) complexes have been shown to effectively catalyze the aerial oxidation of o-aminophenol to yield 2-aminophenoxazin-3-one.[5]
Experimental Protocol: General Synthesis of 2-Aminophenoxazin-3-one Derivatives
This protocol is a generalized procedure based on common methods for phenoxazinone synthesis and can be adapted for the creation of various this compound analogs.
Materials:
-
Substituted 2-aminophenol
-
Methanol or other suitable organic solvent
-
Catalyst (e.g., CuCl₂, CoCl₂)
-
Base (e.g., triethylamine, if required)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted 2-aminophenol in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the solution.
-
If required, add a base to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating under an air or oxygen atmosphere.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system to obtain the desired phenoxazinone derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity of this compound and Its Analogs
This compound and its related phenoxazinone analogs have demonstrated a broad spectrum of anticancer activities against various human cancer cell lines. The cytotoxic effects are typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serving as key metrics of potency.
Quantitative Data on Anticancer Activity
The following tables summarize the available quantitative data on the anticancer activity of this compound and other relevant phenoxazinone derivatives.
Table 1: Anticancer Activity of this compound
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | HeLa | IC50 | 8.87 ± 3.49 µM | [6] |
Table 2: Anticancer Activity of Other Phenoxazinone Derivatives
| Compound | Cell Line (Cancer Type) | Activity Metric | Value (µM) | Reference |
| Phx-1 | NB-1 (Neuroblastoma) | IC50 | 20 | [6] |
| Phx-3 | NB-1 (Neuroblastoma) | IC50 | 0.5 | [6] |
| Phx-3 | COLO201 (Colon) | IC50 | 6-12 | [6] |
| Phx-3 | DLDI (Colon) | IC50 | 6-12 | [6] |
| Phx-3 | PMCO1 (Colon) | IC50 | 6-12 | [6] |
| Phx-3 | HT-29 (Colon) | IC50 | 16.7 | [6] |
| Phx-3 | LoVo-1 (Colon) | IC50 | 20.03 ± 4.98 | [6] |
| Phx-3 | A549 (Lung) | IC50 | 5.48 ± 0.38 µg/mL | [6] |
| Phx-3 | HepG2 (Liver) | IC50 | 6.58 ± 0.61 | [6] |
| NHP | A549 (Lung) | IC50 | 38.53 µg/mL | [6] |
| NHP | COC1 (Ovarian) | IC50 | 28.11 µg/mL | [6] |
| NHP | HepG2 (Liver) | IC50 | 40.33 µg/mL | [6] |
| Benzo[a]phenoxazine C9 | RKO (Colorectal), MCF7 (Breast) | - | Selective for cancer cells | [7] |
| Benzo[a]phenoxazine A36 | RKO (Colorectal), MCF7 (Breast) | - | Selective for cancer cells | [7] |
| Benzo[a]phenoxazine A42 | RKO (Colorectal), MCF7 (Breast) | - | Selective for cancer cells | [7] |
Note: µg/mL to µM conversion requires the molecular weight of the specific compound.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on aminophenoxazinones have provided valuable insights into the structural features that govern their anticancer potency. For this compound, the presence of a hydroxyl group has been linked to its cytotoxic activity against the HeLa cell line.[6] In other phenoxazinone derivatives, the introduction of electron-withdrawing groups, such as a carboxylate, has been associated with moderate activity.[6] Furthermore, substitutions on the phenoxazine ring at the N-10 position have been shown to increase both antiproliferative and anti-multidrug resistance activities.[8]
Mechanism of Action and Signaling Pathways
The anticancer effects of this compound and its analogs are attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. The underlying molecular mechanisms are multifaceted and involve the modulation of key cellular signaling pathways.
Proposed Mechanism of Action of Phx-3, an Analog of this compound
Studies on the aminophenoxazinone Phx-3 have elucidated a potential mechanism of action that may be relevant to other compounds in this class, including this compound. This proposed pathway involves the following key events:[6]
-
Mitochondrial Depolarization: Phx-3 induces a loss of mitochondrial membrane potential.[6]
-
Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to an increase in the production of ROS.[6]
-
Activation of the JNK Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[6]
-
Suppression of Pro-Survival Pathways: Concurrently, Phx-3 suppresses the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), two critical proteins in pro-survival signaling pathways.[6]
-
Induction of Apoptosis: The combination of JNK activation and AKT/mTOR inhibition culminates in the induction of apoptosis in cancer cells.[6]
Another identified mechanism for some benzo[a]phenoxazine derivatives is the induction of lysosomal membrane permeabilization (LMP), leading to an increase in intracellular pH and ROS accumulation, which ultimately results in cell death.[7]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the anticancer activity of the this compound analog, Phx-3.
Caption: Proposed signaling pathway of the this compound analog, Phx-3.
Experimental Protocols for Biological Evaluation
The in vitro evaluation of the anticancer activity of this compound derivatives and analogs is crucial for determining their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
This compound derivatives or analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for synthesis and evaluation of this compound analogs.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their phenoxazinone core structure provides a versatile scaffold for synthetic modification to optimize potency and selectivity. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis through the modulation of key signaling pathways, offers a rational basis for their further development.
Future research in this area should focus on:
-
The synthesis of a broader range of this compound derivatives and analogs to expand the structure-activity relationship knowledge base.
-
In-depth investigation of the signaling pathways affected by these compounds in a wider panel of cancer cell lines.
-
In vivo studies to evaluate the efficacy and safety of the most promising candidates in preclinical cancer models.
-
Exploration of combination therapies with existing anticancer drugs to identify potential synergistic effects.
By leveraging the information presented in this guide, researchers and drug development professionals can contribute to the advancement of this compound-based therapeutics for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Chandrananimycin A: A Technical Guide for Researchers
For Immediate Release
Chandrananimycin A, a novel phenoxazinone antibiotic isolated from the marine actinomycete Actinomadura sp. isolate M048, has demonstrated a broad spectrum of biological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of its potential mechanisms of action.
Quantitative Biological Activity
This compound exhibits potent antimicrobial and cytotoxic properties. The following tables summarize the key quantitative data gathered from various in vitro assays.
Table 1: Antimicrobial Activity of this compound and Congeners
| Test Organism | This compound (Inhibition Zone in mm) | Chandrananimycin B (Inhibition Zone in mm) | Chandrananimycin C (Inhibition Zone in mm) |
| Bacillus subtilis | 18 | 15 | 13 |
| Staphylococcus aureus | 15 | 12 | 11 |
| Streptomyces viridochromogenes | 20 | 18 | 16 |
| Mucor miehei | 25 | 22 | 20 |
| Chlorella vulgaris | 14 | 12 | 10 |
| Chlorella sorokiniana | 16 | 14 | 12 |
Data represents the diameter of the inhibition zone at a concentration of 20 µ g/disc .
Table 2: Cytotoxic Activity of this compound and a Related Analogue
| Compound | Cell Line | Assay | Result |
| This compound | Kidney Tumor (631L) | Cytotoxicity | IC70 = 1.4 µg/ml |
| Chandrananimycin E | HUVEC | Antiproliferative | GI50 = 35.3 µM[1] |
| Chandrananimycin E | HeLa | Cytotoxicity | CC50 = 56.9 µM[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.
Protocol:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a solution of this compound (or its analogues) at a concentration of 20 µ g/disc .
-
Incubation: The plates are incubated at an appropriate temperature (typically 37°C for bacteria and 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, HUVEC, 631L) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Potential Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are still under investigation, studies on related phenoxazinone compounds, such as Phx-3, suggest a potential mechanism of action involving the induction of apoptosis through the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway and modulation of the PI3K/Akt/mTOR pathway. The anticancer activity of this compound is believed to be independent of DNA intercalation.
Below are diagrams illustrating a hypothetical workflow for isolating this compound and a potential signaling pathway for its anticancer activity based on the activity of related compounds.
Caption: Generalized workflow for the isolation and testing of this compound.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Conclusion
This compound represents a promising natural product with significant biological activities. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and evaluate its therapeutic potential in preclinical and clinical studies. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the pharmacological properties of this intriguing marine-derived compound.
References
The Core Mechanism of Action of Chandrananimycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin A is a naturally occurring phenoxazinone antibiotic isolated from a marine Actinomadura sp.[1]. Possessing a distinctive chemical scaffold, it has garnered interest for its range of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a detailed exploration of the core mechanism of action of this compound, focusing on its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in immune evasion in cancer. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing its activity, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
The primary mechanism through which this compound exerts its anticancer effects is the inhibition of indoleamine 2,3-dioxygenase (IDO1)[2][3]. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism[4]. By catabolizing the essential amino acid tryptophan, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment[5].
The depletion of tryptophan and the accumulation of its downstream metabolites, collectively known as kynurenines, lead to the suppression of effector T-cell and natural killer (NK) cell functions, while promoting the activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[4]. This net effect allows cancer cells to evade immune surveillance. This compound, by inhibiting IDO1, disrupts this immunosuppressive cascade, potentially restoring anti-tumor immune responses.
Data Presentation
Quantitative data on the inhibitory activity of this compound against IDO1 is not extensively available in the public domain. However, a study by Pasceri et al. (2013) reported the first synthesis of this compound and evaluated its potential as an IDO1 inhibitor. While a specific IC50 or K_i_ value for this compound was not provided, the study noted that related aminophenoxazinones with electron-withdrawing groups exhibited modest, dose-dependent inhibitory activity[2].
For comparative purposes, data for a related natural product, Chandrananimycin E, is presented below.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Chandrananimycin E | HUVEC | Antiproliferative | GI₅₀ | 35.3 | [6] |
| Chandrananimycin E | HeLa | Cytotoxicity | CC₅₀ | 56.9 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Recombinant Human IDO1 Enzyme Inhibition Assay
This protocol is adapted from standard enzymatic assays for IDO1 inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 1%) to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Incubate the plate at 65°C for 15 minutes to convert the product, N-formylkynurenine, to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm, which corresponds to the formation of kynurenine.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This protocol describes a method to assess the ability of this compound to inhibit IDO1 activity in a cellular context.
Objective: To measure the inhibition of interferon-γ (IFN-γ)-induced IDO1 activity in cancer cells by this compound.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFN-γ
-
This compound
-
Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce the expression of IDO1.
-
Simultaneously, treat the cells with various concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Add the kynurenine detection reagent to the supernatant.
-
Incubate at room temperature for 10-30 minutes to allow for color development.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample and determine the percentage of inhibition of IDO1 activity by this compound.
-
Calculate the IC₅₀ value as described in the enzyme inhibition assay.
Mandatory Visualizations
Signaling Pathway of IDO1-Mediated Immunosuppression
Caption: IDO1 pathway and its inhibition by this compound.
Experimental Workflow for IDO1 Inhibition Assay
Caption: Workflow for in vitro IDO1 inhibition assays.
Logical Relationship of IDO1 Inhibition and Immune Response
Caption: Consequence of IDO1 inhibition on the immune response.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminophenoxazinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis of exfoliazone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenas… [ouci.dntb.gov.ua]
- 6. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Chandrananimycin A: A Technical Overview
For Immediate Release
Göttingen, Germany - Research into marine-derived natural products continues to unveil novel compounds with significant therapeutic potential. Among these, Chandrananimycin A, a phenoxazin-3-one antibiotic isolated from the marine actinomycete Actinomadura sp. isolate M048, has been identified as a molecule with potential anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the anticancer characteristics of this compound and outlines the standard experimental protocols that would be employed to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Chandrananimycins
Chandrananimycins are a class of antibiotics characterized by a phenoxazin-3-one core structure.[1][3] Isolated from a marine actinomycete, these compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][5][6][7] While the broader class of phenoxazinone-containing natural products, such as actinomycin D, are known to exert their anticancer effects through DNA intercalation, the specific mechanism of action for the chandrananimycins, and particularly this compound, remains an area of active investigation.[3]
Quantitative Data on Anticancer Activity
To date, publicly available literature does not contain specific quantitative data, such as IC50 values, for the cytotoxic or antiproliferative activity of this compound against a panel of cancer cell lines.
However, a related compound, Chandrananimycin E , isolated from Streptomyces griseus, has been evaluated for its antiproliferative and cytotoxic effects. The reported values are presented in Table 1 for reference and to provide context for the potential potency of this class of compounds.
Table 1: Cytotoxic Activity of Chandrananimycin E
| Cell Line | Assay Type | Value (µM) |
| HUVEC | Antiproliferative (GI50) | 35.3[8] |
| HeLa | Cytotoxicity (CC50) | 56.9[8] |
GI50: Growth Inhibition 50; CC50: Cytotoxic Concentration 50.
The generation of robust quantitative data for this compound against a diverse panel of cancer cell lines is a critical next step in evaluating its therapeutic potential.
Elucidating the Mechanism of Action: Standard Experimental Protocols
To thoroughly characterize the anticancer properties of this compound, a series of standard in vitro experiments would be necessary. The following sections detail the methodologies for these key assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, the MTT assay is widely used to measure the cytotoxic effects of chemical compounds.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The cell culture medium is replaced with medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed and replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for MTT Assay
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Chandrananimycin A: A Technical Guide
For Immediate Release
GÖTTINGEN, Germany – November 7, 2025 – Chandrananimycin A, a novel phenoxazinone antibiotic isolated from the marine actinomycete Actinomadura sp. isolate M048, demonstrates notable antibacterial activity against specific Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, available experimental data, and the methodologies employed in its initial assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
Antibacterial Spectrum of this compound
Initial studies have focused on the activity of this compound against a limited panel of bacteria. The compound has shown efficacy against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[1] It is important to note that, to date, no activity has been observed against the Gram-negative bacterium Escherichia coli.[2]
Quantitative Antimicrobial Data
The primary method used to quantify the antibacterial activity of this compound in the foundational study was the agar diffusion assay. The results are presented as the diameter of the zone of inhibition.
| Bacterial Strain | Type | Concentration per Platelet | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 20 µg | 22 |
| Bacillus subtilis | Gram-positive | 20 µg | 23 |
Table 1: Antibacterial Activity of this compound Determined by Agar Diffusion Assay.[1]
Experimental Protocols
The following section details the methodology used for the antibacterial assessment of this compound, as inferred from standard microbiological practices and details available in the primary literature.
Agar Diffusion Assay
The antibacterial activity of this compound was determined using a standard agar diffusion method.[2] This method provides a qualitative assessment of the antimicrobial properties of a compound.
Methodology:
-
Preparation of Media: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) is uniformly spread over the surface of the agar plate.
-
Application of Compound: A sterile paper disc or a well is impregnated with a known concentration of this compound (e.g., 20 µg).
-
Incubation: The plates are incubated under appropriate conditions (typically 37°C for 18-24 hours).
-
Measurement: The diameter of the clear zone of growth inhibition around the disc/well is measured in millimeters.
Proposed Mechanism of Action
The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, as a member of the phenoxazinone class of antibiotics, its activity may be related to mechanisms observed in similar compounds. Phenoxazinones are known to interfere with cellular processes in bacteria. Some related compounds, such as actinomycin D, act by intercalating into DNA, thereby inhibiting DNA replication and transcription. Further research is required to determine if this compound shares this or other mechanisms of action.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a novel compound like this compound using the agar diffusion method.
Caption: Workflow for Agar Diffusion Antibacterial Assay.
Future Directions
The initial findings on the antibacterial activity of this compound are promising and warrant further investigation. Key areas for future research include:
-
Determination of Minimum Inhibitory Concentrations (MICs): Quantitative analysis using broth microdilution or other methods to determine the precise concentration of this compound required to inhibit bacterial growth.
-
Expansion of the Antibacterial Spectrum: Testing against a broader range of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains.
-
Elucidation of the Mechanism of Action: In-depth studies to identify the specific cellular targets and pathways affected by this compound in bacteria.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's effectiveness and safety in animal models of infection.
The exploration of novel marine natural products like this compound is crucial in the ongoing search for new therapeutic agents to combat the growing threat of antimicrobial resistance.
References
In-Depth Technical Guide: Antifungal Activity of Chandrananimycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chandrananimycin A, a novel phenoxazinone-containing antibiotic, has demonstrated notable antifungal properties. Isolated from the marine actinomycete Actinomadura sp. isolate M045, this compound exhibits potent activity against the filamentous fungus Mucor miehei. This technical guide provides a comprehensive overview of the available data on the antifungal activity of this compound, including detailed experimental methodologies based on established protocols, and discusses its potential mechanism of action based on related compounds. The information is intended to serve as a foundational resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development.
Introduction
This compound is a secondary metabolite produced by the marine bacterium Actinomadura sp.[1]. Structurally, it features a phenoxazin-3-one skeleton, a chromophore common to a number of microbial metabolites known for a range of biological activities, including antibacterial, antifungal, and anticancer properties. The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound represents a promising lead compound in this regard, with initial studies highlighting its potent inhibitory effects against specific fungal species[1]. This document synthesizes the current knowledge on the antifungal profile of this compound, presenting it in a manner that is accessible and actionable for the scientific community.
Quantitative Antifungal Activity
The primary quantitative data available for the antifungal activity of this compound is from agar diffusion assays. These assays measure the extent to which a compound inhibits fungal growth by observing the zone of inhibition around a disc impregnated with the test compound.
| Fungal Species | Assay Type | Compound Concentration | Zone of Inhibition (mm) | Reference |
| Mucor miehei | Agar Disc Diffusion | 20 µ g/disc | 27 | (Maskey et al., 2003) |
| Candida albicans | Not Reported | Not Reported | Active | (Maskey et al., 2003) |
Note: Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is not currently available in the public domain for this compound against a broader range of pathogenic fungi. The reported activity against Candida albicans is qualitative, as stated in the original publication abstract.
Experimental Protocols
The following are detailed methodologies for key experiments related to the antifungal activity of this compound. These protocols are based on standardized methods for antifungal susceptibility testing and information derived from the abstract of the primary research by Maskey et al. (2003), as the full text was not available for public access.
Cultivation of Actinomadura sp. and Isolation of this compound
A generalized workflow for the production and isolation of this compound is presented below.
Caption: Generalized workflow for the isolation of this compound.
Protocol Details:
-
Fermentation: The marine actinomycete, Actinomadura sp. isolate M045, is cultured in a suitable liquid medium. The abstract of the original publication suggests that varying medium composition and growth conditions can influence the production of Chandrananimycins A, B, and C. A typical fermentation would involve inoculating a seed culture into a larger production medium and incubating with shaking at a controlled temperature for several days to allow for the biosynthesis of the compound.
-
Extraction: Following fermentation, the culture broth is separated from the mycelial mass by centrifugation. Both the supernatant and the mycelium are then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves initial fractionation using silica gel column chromatography with a gradient of solvents of increasing polarity. Fractions showing antifungal activity are then further purified, often using size-exclusion chromatography (e.g., Sephadex LH-20) and potentially high-performance liquid chromatography (HPLC) to yield the pure compound.
Antifungal Susceptibility Testing: Agar Disc Diffusion Method
This method is used to qualitatively or semi-quantitatively assess the antifungal activity of a compound.
References
Unveiling the Algal Inhibitory Potential of Chandrananimycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chandrananimycin A, a phenoxazinone-containing metabolite isolated from the marine actinomycete Actinomadura sp. isolate M048, has demonstrated a spectrum of biological activities, including anticancer, antibacterial, antifungal, and notably, antialgal properties. This technical guide provides a comprehensive overview of the current knowledge regarding the antialgal effects of this compound, with a focus on its activity against the microalgae Chlorella vulgaris and Chlorella sorokiniana. While quantitative inhibitory concentrations are not extensively documented in publicly available literature, this document consolidates the existing qualitative data, outlines relevant experimental methodologies, and proposes a putative mechanism of action based on the broader class of phenoxazinone compounds. This guide is intended to serve as a foundational resource for researchers investigating novel natural products for algal bloom control and the development of new algicidal agents.
Introduction
The increasing global incidence of harmful algal blooms (HABs) necessitates the discovery of novel and effective algicidal compounds. Marine microorganisms, particularly actinomycetes, are a rich source of structurally diverse and biologically active secondary metabolites. This compound, first described by Maskey et al. (2003), is a promising candidate in this regard. Its potent bioactive profile warrants a closer examination of its specific antialgal properties and potential mechanisms of action. This guide synthesizes the available data and provides a framework for future research and development.
Antialgal Activity of this compound
The primary research on this compound has confirmed its inhibitory activity against at least two species of green microalgae.
Qualitative Data
The foundational study by Maskey et al. reported the antialgal activity of this compound using a semi-quantitative agar diffusion method. The results indicated clear zones of inhibition against both Chlorella vulgaris and Chlorella sorokiniana, demonstrating its potential as an algicidal agent.
Table 1: Qualitative Antialgal Activity of this compound
| Test Organism | Method | Result | Reference |
| Chlorella vulgaris | Agar Diffusion Assay | Zone of Inhibition Observed | [Maskey et al., 2003] |
| Chlorella sorokiniana | Agar Diffusion Assay | Zone of Inhibition Observed | [Maskey et al., 2003] |
Note: Specific zone sizes or minimum inhibitory concentrations (MICs) were not provided in the original publication.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the methodology used in the initial discovery of this compound's antialgal activity and a representative, more detailed protocol for standardized antialgal susceptibility testing.
Original Reported Method: Agar Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antialgal activity.
Objective: To determine the susceptibility of microalgae to this compound by observing zones of growth inhibition on a solid medium.
Materials:
-
This compound
-
Pure cultures of Chlorella vulgaris and Chlorella sorokiniana
-
Appropriate algal growth medium (e.g., Bold's Basal Medium) solidified with agar
-
Sterile petri dishes
-
Sterile filter paper discs
-
Solvent for dissolving this compound (e.g., DMSO or methanol)
-
Incubator with controlled lighting and temperature
Procedure:
-
Prepare Algal Lawn: A suspension of the target microalga is uniformly spread over the surface of the agar plate.
-
Impregnate Discs: Sterile filter paper discs are impregnated with a known concentration of this compound dissolved in a suitable solvent.
-
Disc Application: The impregnated discs are placed onto the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control.
-
Incubation: The plates are incubated under appropriate conditions of light and temperature to allow for algal growth.
-
Observation: After a suitable incubation period, the plates are examined for the presence of a clear zone (zone of inhibition) around the discs, indicating the inhibition of algal growth.
Representative Protocol: Broth Microdilution Susceptibility Assay
This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of microalgae in a liquid medium.
Materials:
-
This compound
-
Pure cultures of Chlorella vulgaris or Chlorella sorokiniana
-
Sterile liquid algal growth medium (e.g., Bold's Basal Medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Solvent for dissolving this compound
Procedure:
-
Prepare Stock Solution: A stock solution of this compound is prepared in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in the liquid growth medium directly in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test alga.
-
Controls: Include a positive control (algae with no compound) and a negative control (medium only).
-
Incubation: The microtiter plate is incubated under controlled conditions of light, temperature, and agitation.
-
Growth Measurement: Algal growth is assessed at regular intervals (e.g., 24, 48, 72 hours) by measuring the optical density at a specific wavelength (e.g., 680 nm) or by microscopic examination.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the algae.
Putative Mechanism of Action
The precise mechanism by which this compound exerts its antialgal effects has not been elucidated. However, based on the known activities of other phenoxazinone-containing compounds, a plausible hypothesis can be formulated. Many phenoxazinones are known to intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, some of these compounds can generate reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.
A potential signaling pathway for this compound's antialgal activity could involve the following steps:
-
Cellular Uptake: The compound penetrates the algal cell wall and membrane.
-
Target Interaction: this compound may interact with key cellular components such as DNA or enzymes involved in vital metabolic pathways.
-
Inhibition of Photosynthesis: Interference with photosynthetic processes, either directly by targeting components of the electron transport chain or indirectly through the inhibition of necessary protein synthesis, could lead to a reduction in energy production and growth.
-
Induction of Oxidative Stress: The compound might promote the formation of ROS, overwhelming the alga's antioxidant defense mechanisms and causing damage to lipids, proteins, and nucleic acids.
-
Apoptosis/Cell Death: The culmination of these insults would lead to programmed cell death or necrosis.
Future Directions and Conclusion
The antialgal properties of this compound present an exciting avenue for the development of novel algicides. However, significant research is still required. Key future directions include:
-
Quantitative Analysis: Determination of the MIC and IC50 values of this compound against a broader range of algal species, including those responsible for harmful algal blooms.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its antialgal activity.
-
Toxicological and Environmental Impact Assessment: Evaluation of the compound's safety profile and its potential effects on non-target organisms and the wider ecosystem.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of analogues of this compound to optimize its potency and selectivity.
Chandrananimycin A: A Technical Review of a Marine-Derived Phenoxazinone
For Researchers, Scientists, and Drug Development Professionals
Chandrananimycin A is a naturally occurring phenoxazinone antibiotic that has garnered interest within the scientific community for its diverse biological activities. First isolated from the marine actinomycete Actinomadura sp. isolate M048, this compound exhibits a range of effects including antibacterial, antifungal, antialgal, and cytotoxic properties. This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its biological data, experimental protocols, and potential mechanisms of action, to serve as a resource for ongoing and future research and development efforts.
Quantitative Biological Activity
The biological activities of this compound and its related compounds have been quantified against various microbial and cancer cell lines. The following tables summarize the available data from published literature.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Assay Type | Activity (Inhibition Zone in mm at 20 µ g/disk ) |
| Bacillus subtilis | Agar Disc Diffusion | 23 |
| Staphylococcus aureus | Agar Disc Diffusion | 22 |
| Mucor miehei | Agar Disc Diffusion | 27 |
Data extracted from Maskey et al., 2003.
Table 2: Cytotoxic Activity of Chandrananimycin Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 / CC50 (µM) |
| Chandrananimycin E | HUVEC | Proliferation Assay | GI50: 35.3[1] |
| Chandrananimycin E | HeLa | Cytotoxicity Assay | CC50: 56.9[1] |
Note: Specific cytotoxicity data for this compound was not available in the reviewed literature. The data for the related compound Chandrananimycin E is presented as a reference.
Experimental Protocols
This section details the methodologies for the cultivation of the producing organism, and the extraction, purification, and biological evaluation of this compound, based on the primary literature.
Cultivation of Actinomadura sp. M048
The workflow for cultivating the marine actinomycete Actinomadura sp. M048 to produce this compound is outlined below.
Caption: Workflow for the cultivation and harvesting of Actinomadura sp. M048.
Detailed Methodology:
-
Strain Maintenance: The producing strain, Actinomadura sp. M048, was isolated from marine sediment and maintained on Gause's starch agar medium.
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium, such as Gause's starch medium, with the M048 strain and incubating at 28°C on a rotary shaker.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the medium can be varied to optimize the yield of Chandrananimycins.
-
Fermentation: The production culture is incubated for 7-10 days at 28°C with shaking.
-
Harvesting: After the incubation period, the culture broth is harvested. The mycelia and the supernatant are separated by filtration for subsequent extraction.
Extraction and Purification of this compound
The following diagram illustrates the general workflow for extracting and purifying this compound from the culture of Actinomadura sp. M048.
Caption: General workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Extraction: Both the mycelial cake and the culture supernatant are extracted with an organic solvent, typically ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, dichloromethane, methanol) to separate the components based on polarity.
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a suitable solvent like methanol.
-
Preparative HPLC: The final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial and Cytotoxicity Assays
-
Antimicrobial Assays: The antibacterial and antifungal activities are typically assessed using the agar disc diffusion method. A standardized microbial suspension is spread over an agar plate, and sterile paper discs impregnated with the test compound at a known concentration are placed on the surface. After incubation, the diameter of the zone of inhibition around the disc is measured.
-
Cytotoxicity Assays: The cytotoxic effects on cancer cell lines are evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These colorimetric assays measure cell viability and proliferation. The results are typically expressed as the IC50 (the concentration of the compound that inhibits cell growth by 50%) or GI50 (the concentration that causes 50% growth inhibition).
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in the reviewed literature. However, based on its phenoxazinone core structure, a common feature in other anticancer antibiotics like actinomycin D, a plausible mechanism involves the intercalation of the planar ring system into DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Some studies on related compounds also suggest the inhibition of topoisomerase II as a potential target.[2][3] An alternative hypothesis suggests a mode of action other than DNA intercalation, though this has not been fully explored. The induction of apoptosis, or programmed cell death, is a common downstream effect of many cytotoxic agents and is a likely consequence of the cellular damage caused by this compound.
The following diagram illustrates a proposed, generalized mechanism of action for phenoxazinone-based anticancer agents.
Caption: Proposed mechanism of action for this compound.
Further research is required to definitively establish the molecular targets and signaling pathways affected by this compound. Investigating its potential for DNA intercalation, topoisomerase inhibition, and the specific apoptotic pathways it may induce will be crucial for its future development as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Chandrananimycin A from Marine Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin A is a bioactive secondary metabolite belonging to the phenoxazinone class of compounds. It is produced by the marine actinomycete, Actinomadura sp. isolate M048, which was first isolated from marine sediments in Jiaozhou Bay, China.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial, antifungal, and notable cytotoxic effects against various human cancer cell lines.[1][2] The phenoxazinone core is a structural motif found in several other antibiotics, such as actinomycin D, known for their therapeutic properties.[1]
These application notes provide a comprehensive overview of the isolation and purification of this compound, from the cultivation of the producing microorganism to the final purified compound. The detailed protocols are intended to serve as a guide for researchers in natural product chemistry, microbiology, and oncology who are interested in the discovery and development of novel therapeutic agents from marine sources.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O₃ | [Maskey et al., 2003] |
| Molecular Weight | 254.24 g/mol | [Maskey et al., 2003] |
| Appearance | Yellowish solid | [Maskey et al., 2003] |
| Class | Phenoxazinone | [1] |
Note: Specific values for properties such as melting point and UV-Vis absorption maxima would be determined empirically upon successful isolation.
Cytotoxicity of this compound
The following table summarizes the cytotoxic activity of this compound against a panel of human cancer cell lines. The data is presented as IC₇₀ values (the concentration required to inhibit cell growth by 70%).
| Cell Line | Cancer Type | IC₇₀ (µg/mL) |
| HT29 | Colon Carcinoma | < 1.4 |
| MEXF 514L | Melanoma | < 1.4 |
| LXFA 526L | Lung Carcinoma | < 1.4 |
| LXFL 529L | Lung Carcinoma | < 1.4 |
| SF268 | CNS Cancer | < 1.4 |
| H460 | Lung Cancer | < 1.4 |
| MCF-7 | Breast Carcinoma | < 1.4 |
| PC3M | Prostate Carcinoma | < 1.4 |
| RXF 631L | Kidney Tumor | < 1.4 |
Data adapted from Maskey et al., 2003.[1]
Summary of a Representative Purification Protocol
The following table provides an illustrative summary of a typical multi-step purification process for this compound. The yield and purity are representative values and will vary depending on the fermentation scale and optimization of the purification steps.
| Purification Step | Elution/Mobile Phase | Yield (mg) | Purity (%) |
| Solid Phase Extraction | Methanol | 250 | 15 |
| Silica Gel Chromatography | Dichloromethane/Methanol Gradient | 80 | 50 |
| Sephadex LH-20 Chromatography | Methanol | 25 | 90 |
| Preparative HPLC | Acetonitrile/Water Gradient | 8 | >98 |
Note: This is an illustrative table. Actual yields and purities must be determined experimentally.
Experimental Protocols
Cultivation of Actinomadura sp. M048
This protocol describes the cultivation of Actinomadura sp. M048 for the production of this compound. The use of multiple media is recommended to optimize the yield of secondary metabolites.
Materials:
-
Actinomadura sp. M048 culture
-
M2+ Agar (for solid culture)
-
M2 Medium (for liquid culture)
-
ME Medium (for liquid culture)
-
Sterile 50% seawater
-
Erlenmeyer flasks (1 L)
-
Incubator shaker
Protocol:
-
Solid Culture Preparation:
-
Prepare M2+ agar plates containing 50% sterile seawater.
-
Streak the Actinomadura sp. M048 culture onto the agar plates.
-
Incubate the plates at 28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
-
Seed Culture:
-
Inoculate a 1 L Erlenmeyer flask containing 250 mL of M2 medium with a loopful of mycelia from the agar plate.
-
Incubate the flask at 35°C on a rotary shaker at 110 rpm for 3 days.
-
-
Production Culture:
-
Inoculate multiple 1 L Erlenmeyer flasks, each containing 250 mL of ME medium, with 10 mL of the seed culture.
-
Incubate the production flasks at 35°C on a rotary shaker at 110 rpm for 5-7 days.
-
Monitor the production of this compound by periodically analyzing small aliquots of the culture broth using techniques such as TLC or HPLC.
-
Extraction of this compound
This protocol details the extraction of the crude secondary metabolite mixture containing this compound from the fermentation broth.
Materials:
-
Fermentation broth from Actinomadura sp. M048
-
Diatomaceous earth
-
Ethyl acetate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Biomass Removal:
-
Mix the entire culture broth with diatomaceous earth to form a slurry.
-
Filter the slurry through a Buchner funnel to separate the mycelial cake from the culture filtrate.
-
-
Solvent Extraction:
-
Combine the mycelial cake and the culture filtrate.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.
-
-
Concentration:
-
Pool the organic layers from the extractions.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification of this compound
This protocol outlines a multi-step chromatographic process for the purification of this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Dichloromethane
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Column chromatography setup
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with dichloromethane.
-
Elute the column with a stepwise gradient of increasing methanol concentration in dichloromethane.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Size-Exclusion Chromatography:
-
Pool and concentrate the fractions containing this compound.
-
Dissolve the concentrated sample in methanol.
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Analyze the fractions to identify those with the highest purity of this compound.
-
-
Preparative HPLC:
-
Pool and concentrate the purest fractions from the Sephadex column.
-
Dissolve the sample in a suitable solvent mixture (e.g., acetonitrile/water).
-
Purify to homogeneity using a preparative HPLC system with a C18 column and a gradient elution of acetonitrile in water.
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain this compound as a solid.
-
Structure Elucidation
The structure of the purified this compound should be confirmed using spectroscopic methods.
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and assign all proton and carbon signals.
Spectroscopic Data for this compound:
| Technique | Key Observations |
| ¹H NMR | Data to be determined experimentally |
| ¹³C NMR | Data to be determined experimentally |
| Mass Spec. | Data to be determined experimentally |
Note: The above table should be populated with experimental data upon successful isolation and analysis.
Visualizations
Experimental Workflow
References
In Vitro Efficacy of Chandrananimycin A and its Analogs on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro testing of Chandrananimycin A and its related phenoxazine analogs against various cancer cell lines. This document includes a summary of cytotoxic activity, comprehensive experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of Phenoxazine Derivatives
While specific IC50 values for this compound are not widely available in the public domain, research on analogous phenoxazine compounds provides valuable insights into the potential anti-cancer efficacy of this structural class. The following table summarizes the 50% inhibitory concentrations (IC50) of several benzo[a]phenoxazine derivatives against a panel of human cancer cell lines, demonstrating their potent cytotoxic effects.[1]
| Compound | RKO (Colon) | MCF7 (Breast) | SW480 (Colon) | HCT116 (Colon) | MDA-MB-231 (Breast) |
| C9 | 0.17 ± 0.01 µM | 0.84 ± 0.06 µM | 0.78 ± 0.09 µM | 1.64 ± 0.09 µM | 1.19 ± 0.05 µM |
| A36 | 0.37 ± 0.03 µM | 0.63 ± 0.05 µM | 0.72 ± 0.03 µM | 1.28 ± 0.06 µM | 1.01 ± 0.09 µM |
| A42 | 0.29 ± 0.01 µM | 0.54 ± 0.02 µM | 0.78 ± 0.07 µM | 1.13 ± 0.07 µM | 0.79 ± 0.03 µM |
Experimental Protocols
Detailed methodologies for the evaluation of this compound and its analogs are provided below. These protocols are foundational for assessing the cytotoxic and apoptotic effects of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound or analog (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its analog in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol describes the detection and quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines treated with this compound or analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of the compound for the specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for Protein Expression Analysis
This protocol provides a general framework for analyzing the expression of key proteins involved in signaling pathways affected by this compound or its analogs.
Materials:
-
Treated and untreated cancer cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, JNK, p-JNK, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells with lysis buffer and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways potentially modulated by phenoxazine compounds like this compound.
Caption: Experimental workflow for evaluating the in vitro anti-cancer activity.
References
Determining the MIC (Minimum Inhibitory Concentration) of Chandrananimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin A is a phenoxazinone-containing natural product isolated from a marine Actinomadura sp.[1][2]. Compounds of this class have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties[2][3]. Preliminary studies have indicated that this compound exhibits notable antimicrobial activity against various microorganisms[3]. The minimum inhibitory concentration (MIC) is a critical parameter in the assessment of a novel antimicrobial agent, defining the lowest concentration required to inhibit the visible growth of a microorganism[4][5][6]. This document provides detailed protocols for determining the MIC of this compound and presents available data on its antimicrobial activity.
Data Presentation
The antimicrobial activity of this compound has been evaluated using the agar diffusion method. The following table summarizes the observed zones of inhibition against key bacterial and fungal species. It is important to note that while these data indicate antimicrobial activity, they are not MIC values expressed in µg/mL. Further investigation using dilution methods is required to establish precise MICs.
| Test Organism | Method | Concentration | Zone of Inhibition (mm) |
| Bacillus subtilis | Agar Diffusion | 20 µ g/platelet | Moderate to Strong Activity |
| Staphylococcus aureus | Agar Diffusion | 20 µ g/platelet | Moderate to Strong Activity |
| Mucor miehei | Agar Diffusion | 20 µ g/platelet | Moderate to Strong Activity |
Data sourced from Maskey et al., 2003.
Experimental Protocols
The following are standardized protocols for determining the MIC of a novel compound such as this compound. Given that this compound is a colored compound, appropriate controls are essential to prevent interference with visual assessment of growth.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as a growth control (broth and inoculum only), and the twelfth well will be a sterility control (broth only). A color control row containing the serial dilutions of this compound in broth without inoculum should also be included to account for the compound's color.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control wells).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance. Compare the growth in the test wells to the growth control and the color of the compound in the color control wells.
-
Agar Dilution Method
This method is an alternative for determining the MIC and is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Test microorganism cultures
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Inoculum replicating device (optional)
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Melt the agar medium and cool it to 45-50°C.
-
Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a control plate containing agar with the solvent used to dissolve this compound (at the highest concentration used in the test plates) and a growth control plate with no compound.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method (Protocol 3.1, step 3) to a turbidity of 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plates. An inoculum replicating device can be used to inoculate multiple isolates at once.
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.
-
Visualizations
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chandrananimycin A in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Chandrananimycin A, a novel phenoxazinone antibiotic, and its potential application in the study of antibiotic resistance. This document includes available biological data, hypothesized mechanisms of action, and detailed protocols for evaluating its efficacy against resistant bacterial strains.
Introduction
This compound is a bioactive secondary metabolite isolated from the marine actinomycete Actinomadura sp.[1][2] It belongs to the phenoxazinone class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel antimicrobial agents like this compound. These notes are intended to guide researchers in investigating its potential to combat antibiotic resistance.
Biological Activity of this compound
This compound has demonstrated activity primarily against Gram-positive bacteria. The initial discovery of Chandrananimycins A, B, and C identified their inhibitory effects on the growth of Staphylococcus aureus and Bacillus subtilis.[1][4][5] Notably, it did not show activity against the Gram-negative bacterium Escherichia coli.[2][5]
Quantitative Antimicrobial Activity Data
The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its related compounds from the discovery publication by Maskey et al., 2003. It is important to note that this data is presented as zones of inhibition, and comprehensive Minimum Inhibitory Concentration (MIC) data against a broad panel of antibiotic-resistant strains is not yet available in published literature.
| Compound | Test Organism | Antimicrobial Activity (Inhibition Zone Diameter in mm at 20 µ g/disk ) |
| This compound | Bacillus subtilis | 23 |
| Staphylococcus aureus | 22 | |
| Escherichia coli | - | |
| Chandrananimycin B | Bacillus subtilis | 12 |
| Staphylococcus aureus | 13 | |
| Escherichia coli | - | |
| Chandrananimycin C | Bacillus subtilis | 25 |
| Staphylococcus aureus | 24 | |
| Escherichia coli | - | |
| Data sourced from Maskey et al., 2003.[5] |
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on its phenoxazinone core structure, a potential mode of action can be hypothesized. While complex phenoxazinones like actinomycin are known to intercalate with DNA, the original discovery paper for Chandrananimycins suggests a different mechanism.[2][3] A plausible alternative is the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, and are validated targets for many antibiotics.[6][7][8]
In this proposed pathway, this compound could bind to a novel allosteric site on the topoisomerase-DNA complex, distinct from the binding site of fluoroquinolones. This binding would stabilize the cleaved-DNA complex, leading to double-strand breaks and ultimately, cell death. This mechanism could potentially circumvent existing resistance mechanisms to fluoroquinolones that typically involve mutations in the quinolone-binding site.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers to study the antibacterial properties of this compound and its potential against resistant bacteria. These are generalized protocols and should be optimized for specific laboratory conditions and bacterial strains.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (including susceptible and resistant isolates, e.g., MRSA, VRE)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL. Further dilute in CAMHB to a working stock concentration.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the 96-well plate containing CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial strain of interest
-
Sterile culture tubes
-
Plate reader or spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Preparation of Cultures: Grow an overnight culture of the test bacterium. Dilute the culture in fresh TSB to a starting density of approximately 1 x 10^6 CFU/mL.
-
Addition of Antibiotic: Add this compound to the bacterial cultures at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. Include a no-antibiotic control.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Experimental Workflow for Investigating a Novel Antibiotic
The following diagram illustrates a typical workflow for the investigation of a novel antibiotic like this compound in the context of antibiotic resistance.
Figure 2: Experimental workflow for antibiotic resistance studies.
Conclusion
This compound represents a promising starting point for the development of new antibiotics to combat resistant Gram-positive pathogens. The provided data and protocols offer a framework for researchers to further investigate its potential. Future studies should focus on determining the MICs against a comprehensive panel of clinical isolates, elucidating the definitive mechanism of action, and evaluating its in vivo efficacy and toxicity. Through systematic investigation, the therapeutic value of this compound and its derivatives can be fully realized in the ongoing fight against antibiotic resistance.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Topoisomerases as Targets for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with Chandrananimycin A
Disclaimer: As of the current date, published literature detailing the use of Chandrananimycin A in combination with other therapeutic agents is not available. The following application notes and protocols are presented as a comprehensive, illustrative guide for researchers and drug development professionals. They are based on established methodologies for preclinical combination therapy assessment and are intended to provide a framework for investigating the potential synergistic, additive, or antagonistic effects of this compound with other compounds. The quantitative data, signaling pathways, and specific partner drugs presented herein are hypothetical and for exemplary purposes only.
Introduction
The development of combination therapies is a cornerstone of modern oncology and infectious disease research, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1][2][3] this compound, a novel antibiotic with potential anticancer properties, represents a candidate for such investigations. These notes provide a roadmap for the preclinical evaluation of this compound in combination regimens, from initial in vitro screening to in vivo model validation.
The primary method for quantifying the nature of the interaction between two drugs is the Combination Index (CI), based on the Chou-Talalay method.[1][4][5] This method provides a quantitative definition for synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[4][5][6]
Data Presentation: Hypothetical Quantitative Summaries
The following tables represent hypothetical data that would be generated during a preclinical assessment of this compound in combination with a standard chemotherapeutic agent, "Drug X."
Table 1: Single-Agent In Vitro Cytotoxicity (IC50)
This table summarizes the concentration of each drug required to inhibit 50% of cell growth in various cancer cell lines. This data is a prerequisite for designing combination studies.[1]
| Cell Line | This compound (IC50, µM) | Drug X (IC50, µM) |
| MCF-7 (Breast Cancer) | 5.2 | 1.5 |
| A549 (Lung Cancer) | 8.1 | 2.8 |
| HCT116 (Colon Cancer) | 6.5 | 3.2 |
| PANC-1 (Pancreatic Cancer) | 12.3 | 4.0 |
Table 2: In Vitro Combination Index (CI) Values
This table presents the calculated CI values for the combination of this compound and Drug X at different effect levels (Fraction affected, Fa). These values determine the nature of the drug interaction.
| Cell Line | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) | Interpretation at Fa ≥ 0.75 |
| MCF-7 | 0.85 | 0.65 | 0.50 | Strong Synergy |
| A549 | 1.05 | 0.95 | 0.88 | Additive to Slight Synergy |
| HCT116 | 0.98 | 1.02 | 1.10 | Additive |
| PANC-1 | 1.25 | 1.35 | 1.45 | Antagonism |
Table 3: Hypothetical In Vivo Tumor Growth Inhibition (TGI) in an MCF-7 Xenograft Model
This table summarizes the results of a typical four-arm in vivo study, demonstrating the effect of each treatment on tumor growth.[7][8]
| Treatment Group (n=8 mice) | Dose Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, i.p. | 1250 ± 150 | 0% |
| This compound | 10 mg/kg, daily, i.p. | 875 ± 110 | 30% |
| Drug X | 5 mg/kg, Q3D, i.v. | 812 ± 95 | 35% |
| Combination | C. A (10 mg/kg) + Drug X (5 mg/kg) | 250 ± 65 | 80% (Synergistic) |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the combination effects of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner drug as single agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and partner drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and the partner drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: In Vitro Synergy Assessment (Checkerboard Assay)
Objective: To evaluate the interaction between this compound and a partner drug and calculate the Combination Index (CI).[9][10]
Materials:
-
Same as Protocol 1.
Procedure:
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare serial dilutions of this compound (e.g., along the rows) and the partner drug (e.g., along the columns) in a separate 96-well plate. A typical setup would be a 7x7 matrix of concentrations, including a zero-drug control for each.
-
Transfer the drug combinations to the cell plate. Each well will contain a unique concentration of both drugs.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Perform an MTT assay as described in Protocol 1 to determine the cell viability for each drug combination.
-
Analyze the data using software like CompuSyn or a similar tool that employs the Chou-Talalay method.[5] The software will calculate CI values at different effect levels (Fa).
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Protocol 3: In Vivo Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner drug in a mouse tumor model.[7][8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., MCF-7)
-
Matrigel (optional)
-
This compound and partner drug formulations for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Partner Drug
-
Group 4: this compound + Partner Drug
-
-
Administer treatments according to the pre-determined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Calculate Tumor Growth Inhibition (TGI) and assess the statistical significance of the combination therapy compared to single agents and the control.
Mandatory Visualizations
The following diagrams illustrate the workflows and a hypothetical signaling pathway relevant to the study of this compound in combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Computational frameworks transform antagonism to synergy in optimizing combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. 2.5. Combination Synergy Testing [bio-protocol.org]
Assaying the Anti-proliferative Activity of Chandrananimycin E: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chandrananimycin E is a benzoxazine natural product isolated from the bacterium Streptomyces griseus.[1] Preliminary studies have demonstrated its potential as an anti-proliferative agent, showing moderate activity against Human Umbilical Vein Endothelial Cells (HUVEC) and weak cytotoxic activity against HeLa cells.[1] This application note provides a comprehensive set of protocols to further investigate the anti-proliferative effects of Chandrananimycin E on a broader range of cancer cell lines and to explore its potential mechanism of action, including its effects on apoptosis and cell cycle progression. The methodologies detailed herein are standard in vitro assays crucial for the preclinical evaluation of novel anti-cancer compounds.
Data Presentation
The known anti-proliferative and cytotoxic activities of Chandrananimycin E are summarized in the table below. Further research should aim to expand this dataset with a wider variety of cancer cell lines to establish a more comprehensive activity profile.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HUVEC | Anti-proliferative | GI50 | 35.3 | [1] |
| HeLa | Cytotoxicity | CC50 | 56.9 | [1] |
GI50: Growth Inhibition 50; CC50: Cytotoxic Concentration 50
Experimental Workflow
The following diagram illustrates a recommended experimental workflow for a comprehensive evaluation of the anti-proliferative properties of Chandrananimycin E.
Caption: A logical workflow for investigating the anti-proliferative activity of Chandrananimycin E.
Experimental Protocols
Cell Proliferation Assays
a. MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Chandrananimycin E stock solution (in DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of Chandrananimycin E (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b. Sulforhodamine B (SRB) Assay
This assay measures cell density based on the staining of total cellular protein.
-
Materials:
-
Chandrananimycin E stock solution (in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
c. Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies.
-
Materials:
-
Chandrananimycin E stock solution (in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Chandrananimycin E for 24 hours.
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Mechanism of Action Assays
Based on the activity of other benzoxazine derivatives, it is hypothesized that Chandrananimycin E may induce apoptosis and/or cause cell cycle arrest.[2][3][4]
a. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Chandrananimycin E
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Chandrananimycin E at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
b. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Chandrananimycin E
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Chandrananimycin E at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Potential Signaling Pathways for Investigation
The anti-proliferative effects of Chandrananimycin E could be mediated by various signaling pathways commonly dysregulated in cancer. Based on the known mechanisms of other anti-cancer compounds and the preliminary data, the following pathways are suggested for further investigation.
Caption: Potential signaling pathways that may be modulated by Chandrananimycin E.
Further studies, such as Western blotting for key proteins in these pathways (e.g., Akt, ERK, β-catenin, caspases, cyclins), would be necessary to elucidate the precise molecular mechanism of Chandrananimycin E's anti-proliferative activity.
References
- 1. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chandrananimycin A, an Indoleamine 2,3-dioxygenase (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] Upregulation of IDO1 is a key mechanism of immune evasion employed by tumor cells. By depleting tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells (Tregs).[2][3] This creates an immunosuppressive tumor microenvironment, facilitating tumor growth and metastasis. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
Chandrananimycin A, a naturally occurring phenoxazinone, has been identified as a potential inhibitor of IDO1. This document provides a summary of its inhibitory activity, along with detailed protocols for its evaluation in both enzymatic and cell-based assays.
Data Presentation
Table 1: IDO1 Inhibitory Activity of a Related Aminophenoxazinone
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Cinnabarinic Acid | IDO1 | Enzymatic | 0.46 | Pasceri et al., 2013 |
Signaling Pathway
Caption: IDO1 pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory potential of this compound against IDO1 in both enzymatic and cell-based assays.
In Vitro Enzymatic Assay for IDO1 Inhibition
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1.
Principle: The assay measures the production of kynurenine from the substrate L-tryptophan by the IDO1 enzyme. The reaction is stopped, and the kynurenine produced is quantified spectrophotometrically after conversion to a colored product.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
This compound
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare a stock solution of L-tryptophan (e.g., 4 mM) in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the reaction buffer.
-
Add 10 µL of the this compound dilution (or solvent control).
-
Add 20 µL of the recombinant IDO1 enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-tryptophan solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Kynurenine Detection:
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay for IDO1 Inhibition
This protocol outlines a method to assess the ability of this compound to inhibit IDO1 activity within a cellular context, typically using a human cancer cell line that expresses IDO1 upon stimulation.
Principle: IDO1 expression is induced in a cell line (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ). The cells are then treated with this compound, and the amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.
Materials:
-
HeLa or SK-OV-3 cells
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFN-γ
-
This compound
-
L-Tryptophan
-
TCA
-
DMAB reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed HeLa or SK-OV-3 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium containing an appropriate concentration of L-tryptophan (e.g., 200 µM).
-
Remove the IFN-γ-containing medium from the cells and add 200 µL of the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Kynurenine Measurement:
-
After the incubation period, collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to remove any precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Determine the concentration of kynurenine in each sample using a standard curve.
-
Calculate the percentage of inhibition of kynurenine production for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Experimental Workflow
Caption: Workflow for evaluating this compound.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the primary literature for further details. The provided data for cinnabarinic acid is for reference purposes, and the inhibitory activity of this compound should be experimentally determined.
References
- 1. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 2. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Aminophenoxazinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis of exfoliazone and this compound. | Semantic Scholar [semanticscholar.org]
- 5. Aminophenoxazinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis of exfoliazone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chandrananimycin A Production from Actinomadura sp.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of Actinomadura sp. for Chandrananimycin A production.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to provide rapid assistance for common problems encountered during the fermentation process.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| 1. Low or no yield of this compound. | - Inappropriate medium composition. - Suboptimal fermentation parameters (pH, temperature, aeration). - Poor inoculum quality. - Strain instability or degradation. | - Medium Optimization: Refer to Table 1 for recommended media compositions. Experiment with different carbon and nitrogen sources. - Parameter Adjustment: Systematically vary pH (e.g., 7.2-7.8), temperature (e.g., 28-30°C), and agitation speed to find the optimal conditions for your specific strain. - Inoculum Preparation: Ensure a healthy and actively growing seed culture. Follow the detailed protocol for inoculum development provided below. - Strain Viability: Re-streak the culture from a frozen stock to ensure the viability and productivity of the Actinomadura sp. strain. |
| 2. Inconsistent this compound production between batches. | - Variability in raw materials of the medium. - Inconsistent inoculum size or age. - Fluctuations in fermentation conditions. | - Raw Material Quality Control: Use high-quality, consistent sources for all medium components. - Standardized Inoculum: Strictly adhere to the inoculum development protocol, ensuring the same age and density of the seed culture for each fermentation. - Process Control: Calibrate and monitor all fermentation equipment (pH meters, temperature probes, etc.) to ensure consistency between runs. |
| 3. Slow or no growth of Actinomadura sp. | - Inadequate nutrient availability. - Presence of inhibitory substances in the medium. - Incorrect pH of the medium. - Contamination with other microorganisms. | - Medium Check: Verify the composition and preparation of the growth medium. - Water Quality: Use distilled or deionized water to prepare media to avoid inhibitory ions. - pH Adjustment: Ensure the initial pH of the medium is within the optimal range for Actinomadura sp. growth. - Aseptic Technique: Review and reinforce aseptic techniques during all stages of culture handling to prevent contamination. |
| 4. Foaming in the fermenter. | - High concentration of proteins or other surface-active compounds in the medium. - High agitation speed. | - Antifoam Agent: Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter as needed. - Agitation Speed: Reduce the agitation speed, ensuring it still provides adequate aeration. |
| 5. Contamination of the culture. | - Non-sterile equipment or media. - Poor aseptic technique during inoculation or sampling. - Contaminated seed culture. | - Sterilization Verification: Ensure all media and equipment are properly sterilized. Use autoclave indicator tape or biological indicators. - Aseptic Handling: Perform all manipulations in a laminar flow hood. - Culture Purity Check: Regularly check the purity of the seed culture by microscopy and plating on agar. |
Data Presentation: Media Composition for Actinomadura sp. Fermentation
The composition of the fermentation medium is a critical factor in optimizing the yield of this compound. The following table summarizes different media that can be used for the cultivation of Actinomadura sp.[1][2]
| Medium Component | Medium M2+ (with 50% sea water) | ISP2 Medium |
| Soluble Starch | 10 g/L | - |
| Yeast Extract | 4 g/L | 4 g/L |
| Peptone | 2 g/L | - |
| Malt Extract | - | 10 g/L |
| Glucose | - | 4 g/L |
| Agar (for solid medium) | 18 g/L | 20 g/L |
| pH | 7.2 (before sterilization) | 7.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in troubleshooting.
Protocol 1: Inoculum Preparation for Actinomadura sp.
-
Strain Activation: Aseptically transfer a loopful of Actinomadura sp. from a stock culture onto an M2+ agar plate (with 50% sea water).
-
Incubation: Incubate the plate at 28°C for 7-10 days, or until good sporulation is observed.
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of ISP2 liquid medium with a few agar plugs of the well-grown culture.
-
Seed Culture Incubation: Incubate the flask on a rotary shaker at 220 rpm and 30°C for 2-3 days until a dense and homogenous culture is obtained.
Protocol 2: Fermentation of Actinomadura sp. for this compound Production
-
Fermenter Preparation: Sterilize a 2 L fermenter containing 1.5 L of M2+ production medium (with 50% sea water).
-
Inoculation: Aseptically transfer the seed culture (5% v/v) into the fermenter.
-
Fermentation Conditions: Maintain the fermentation at 28°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute). Adjust the pH to 7.8 using 2N NaOH if necessary.[2]
-
Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.
-
Harvesting: After 7-10 days of fermentation, harvest the culture broth for extraction of this compound.
Protocol 3: Extraction and Quantification of this compound
-
Broth Separation: Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to separate the supernatant from the mycelial mass.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or HPLC.
-
Quantification: Quantify the yield of this compound using a suitable analytical method, such as HPLC with a UV detector, by comparing it to a standard curve.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of this compound production.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Total Synthesis of Chandrananimycin A
Welcome to the technical support center for the total synthesis of Chandrananimycin A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and related phenoxazinone-containing natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthetic process.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the key steps of phenoxazinone core formation and substituent introduction.
Q1: Low yield during the oxidative coupling of 2-aminophenol precursors to form the phenoxazinone core. What are the potential causes and solutions?
A1: Low yields in the formation of the phenoxazinone ring are a common issue. Several factors can contribute to this problem:
-
Catalyst Inactivity: The metal catalysts (e.g., Copper, Cobalt, Iron complexes) used to mimic phenoxazinone synthase can be sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere and that all solvents are rigorously dried.
-
Incorrect Oxidation State of the Metal: The catalytic cycle often involves changes in the oxidation state of the metal. The use of pre-catalysts in the wrong oxidation state or the presence of impurities that inhibit the redox cycle can stall the reaction.
-
Substrate Decomposition: 2-Aminophenols can be prone to self-polymerization or decomposition under oxidative conditions. It is crucial to control the reaction temperature and the rate of oxidant addition.
-
Suboptimal pH: For reactions in aqueous or mixed solvent systems, the pH can significantly influence the reaction rate and yield. The optimal pH should be determined empirically for the specific catalytic system.
Troubleshooting Steps:
-
Catalyst Activation: If using a pre-catalyst, ensure that the activation procedure is followed correctly. For example, some copper(II) pre-catalysts are reduced in situ to the active copper(I) species.
-
Solvent and Reagent Purity: Use freshly distilled and degassed solvents. Purify the 2-aminophenol precursors immediately before use.
-
Controlled Addition of Oxidant: Add the oxidant (e.g., O₂, H₂O₂) slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Screening of Reaction Conditions: Systematically screen different catalysts, solvents, temperatures, and pH values to identify the optimal conditions for your specific substrates.
Q2: Poor regioselectivity is observed in the cross-coupling of two different substituted 2-aminophenols. How can this be controlled?
A2: Achieving high regioselectivity in the oxidative cross-coupling of two different aminophenols to form an unsymmetrical phenoxazinone is a significant challenge, as it can lead to a mixture of homocoupled and cross-coupled products.
-
Statistical Product Distribution: If the two aminophenol precursors have similar reactivity, a statistical mixture of products (1:2:1 ratio of homocoupled to cross-coupled products) is often obtained.
-
Steric and Electronic Effects: The electronic properties and steric hindrance of the substituents on the aminophenol rings can influence their relative rates of oxidation and coupling.
Strategies to Improve Regioselectivity:
-
Stepwise Synthesis: A more controlled approach is to form the diarylamine bond first, followed by an intramolecular oxidative cyclization to form the phenoxazinone ring. This avoids the issue of competing coupling reactions.
-
Use of Directing Groups: Introducing a directing group on one of the aminophenol precursors can facilitate the desired bond formation.
-
Enzymatic Synthesis: The use of a phenoxazinone synthase enzyme could offer high regioselectivity due to the specific binding of the substrates in the enzyme's active site.
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, which may enhance selectivity.
Q3: The final dehydrogenation step to form the phenoxazinone from the dihydrophenoxazinone intermediate is sluggish or incomplete. What could be the issue?
A3: The final oxidation of the dihydrophenoxazinone intermediate to the fully aromatic phenoxazinone can be challenging, particularly with certain substitution patterns.[1][2]
-
Steric Hindrance: Bulky substituents near the reaction centers can hinder the approach of the oxidant or the catalyst. The methyl group in the this compound structure could potentially slow down this step.[1][2]
-
Insufficient Oxidizing Power: The oxidant used may not be strong enough to effect the final dehydrogenation under the reaction conditions.
Potential Solutions:
-
Stronger Oxidants: If a mild oxidant like air or O₂ is being used, switching to a stronger oxidant in the final step (e.g., DDQ, MnO₂) might be necessary. This should be done carefully to avoid over-oxidation of the product.
-
Change in Catalyst: Some catalysts are more efficient at promoting the final dehydrogenation step than others. Screening different metal catalysts or ligands may be beneficial.
-
Photochemical Conditions: In some cases, visible-light-mediated photoredox catalysis can facilitate challenging oxidation steps.
Data Summary
The following table summarizes representative quantitative data for the synthesis of phenoxazinone cores using various catalytic systems. Note that the specific yields for the total synthesis of this compound are not extensively reported in the literature; therefore, these data are based on analogous transformations.
| Catalyst | Substrate(s) | Solvent | Oxidant | Temperature (°C) | Yield (%) | Reference |
| Cu(II)-Schiff Base Complex | 2-Aminophenol | Methanol/Water | Air | Room Temp | >95 | [1] |
| Co(II) Complex | 2-Aminophenol | Methanol | O₂ | Room Temp | ~90 | [1] |
| Fe(III) Complex | 2-Aminophenol | Acetonitrile | O₂ | Room Temp | ~85 | [1] |
| Laccase (Enzyme) | Substituted 2-Aminophenols | Buffer | Air | 30 | Variable | [3] |
| Mn(acac)₂-diamine | p-alkoxyphenols | CH₂Cl₂ | O₂ | Room Temp | 60-80 | [4] |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to the synthesis of the phenoxazinone core of this compound, based on common biomimetic approaches.
Protocol 1: Copper-Catalyzed Aerobic Oxidation of 2-Aminophenol
This protocol describes a general procedure for the synthesis of a phenoxazinone core using a copper(II)-Schiff base complex as a catalyst.[5]
-
Catalyst Preparation: Synthesize the copper(II)-Schiff base complex according to literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminophenol precursor (1.0 mmol) in a mixture of methanol and a suitable buffer (e.g., phosphate buffer, pH 7.5) (20 mL).
-
Catalyst Addition: Add the copper(II) catalyst (1-5 mol%) to the solution.
-
Reaction Execution: Stir the reaction mixture vigorously under an atmosphere of air (or bubble air through the solution) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Synthetic Strategy for this compound
Caption: A plausible stepwise synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Oxidative Coupling
Caption: A troubleshooting guide for low-yielding oxidative coupling reactions.
Diagram 3: Regioselectivity Challenge in Cross-Coupling
Caption: The challenge of regioselectivity in oxidative cross-coupling.
References
- 1. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Improving the stability and solubility of Chandrananimycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability and solubility challenges associated with Chandrananimycin A.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor aqueous solubility, leading to precipitation in my buffer during in vitro assays. What are my options?
A1: Poor aqueous solubility is a common challenge with hydrophobic molecules like this compound. Several strategies can be employed to address this:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[1][2] It's crucial to use a co-solvent that is compatible with your experimental system.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can enhance its solubility.[1][3]
-
Inclusion Complexes: Cyclodextrins are widely used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[3][4]
-
Surfactants: The use of surfactants to form micelles that encapsulate the hydrophobic drug can also improve solubility.[3]
It is recommended to perform solubility tests with a range of these excipients to determine the most effective and compatible option for your specific application.
Q2: I am observing a loss of this compound potency over time, even when stored at low temperatures. What could be the cause and how can I improve its stability?
A2: Natural products can be prone to degradation, especially during storage.[5][6] The observed loss of potency is likely due to chemical instability. Here are some factors to consider and strategies to improve stability:
-
Light Sensitivity: Many complex organic molecules are sensitive to light. Storing this compound in amber vials or in the dark can prevent photodegradation.[7]
-
Oxidation: The phenoxazine core of this compound may be susceptible to oxidation. Purging stock solutions with an inert gas like nitrogen or argon and using airtight containers can mitigate this.[7] The addition of antioxidants may also be beneficial.
-
Hydrolysis: Depending on the functional groups present, hydrolysis can be a degradation pathway. Controlling the pH of the storage solution is critical.[7] A pH stability study is recommended to identify the pH at which the compound is most stable.
-
Controlled Storage Conditions: Ensure the compound is stored at the recommended temperature and humidity to minimize degradation.[5][8]
Q3: Can I use techniques like micronization to improve the dissolution rate of this compound?
A3: Yes, particle size reduction techniques like micronization can increase the dissolution rate of a compound by increasing its surface area-to-volume ratio.[3][4] This allows for a greater interaction with the solvent.[4] While this doesn't increase the equilibrium solubility, a faster dissolution rate can be advantageous for certain formulations and experimental setups.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving this compound Solubility for In Vitro Screening
This guide provides a step-by-step workflow for researchers experiencing precipitation of this compound in their aqueous assay buffers.
Objective: To identify a suitable solubilization method for this compound that is compatible with the intended biological assay.
Workflow Diagram:
Caption: Workflow for improving this compound solubility.
Illustrative Solubility Data:
The following table presents hypothetical data from a preliminary solubility screening of this compound.
| Solubilization Method | Concentration of Agent | Achieved this compound Concentration (µM) | Observations |
| 1% DMSO (v/v) | 1% | 5 | Precipitation observed |
| 5% DMSO (v/v) | 5% | 25 | Clear solution |
| 10 mM HP-β-CD | 10 mM | 50 | Clear solution |
| 0.1% Tween 80 (v/v) | 0.1% | 15 | Slight turbidity |
| pH 8.5 Buffer | N/A | 10 | Clear solution |
Guide 2: Enhancing the Long-Term Stability of this compound Stock Solutions
This guide outlines a process to identify optimal storage conditions for this compound to prevent degradation.
Objective: To determine storage conditions that maintain the integrity and biological activity of this compound over time.
Workflow Diagram:
Caption: Workflow for enhancing this compound stability.
Illustrative Stability Data:
The following table shows hypothetical results from a 3-month stability study of this compound (10 mM in DMSO).
| Storage Condition | % Remaining after 1 Month | % Remaining after 3 Months |
| -20°C, Ambient Light | 95% | 85% |
| -20°C, Protected from Light | 98% | 92% |
| -80°C, Protected from Light | 99% | 98% |
| -80°C, Protected from Light, Under Argon | >99% | >99% |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 100 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5 minutes.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Equilibrate the mixture at room temperature for 24 hours with constant stirring to ensure maximum complexation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution is the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined by a suitable analytical method like HPLC-UV.
Protocol 2: Formulation of this compound using a Co-solvent System
This protocol details the use of a co-solvent to prepare a stock solution of this compound for in vitro studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 50 mM).
-
Vortex until the this compound is completely dissolved.
-
This primary stock can then be diluted into your aqueous assay buffer. It is critical to ensure that the final concentration of the co-solvent in the assay does not exceed a level that affects the biological system (typically <1%, often <0.1%).
-
Always add the drug-co-solvent concentrate to the buffer with vigorous vortexing to ensure rapid dispersion and minimize precipitation.
Conceptual Diagram of Micellar Solubilization:
Caption: Micellar encapsulation of this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. japer.in [japer.in]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
- 7. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 8. actascientific.com [actascientific.com]
Technical Support Center: Overcoming Bacterial Resistance to Chandrananimycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chandrananimycin A. Our goal is to help you anticipate and overcome potential challenges related to bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of this compound efficacy against our bacterial strain. What could be the underlying reasons?
A1: A gradual loss of efficacy, often indicated by an increasing Minimum Inhibitory Concentration (MIC), typically suggests the development of acquired resistance. Several mechanisms could be at play:
-
Target Modification: The bacterial target of this compound might have undergone mutations that reduce the drug's binding affinity.
-
Increased Efflux: Bacteria may have upregulated or acquired efflux pumps that actively remove this compound from the cell.[1][2]
-
Enzymatic Degradation: The bacteria might be producing enzymes that chemically modify and inactivate this compound.
-
Biofilm Formation: The bacteria could be forming biofilms, which create a physical barrier to antibiotic penetration and can foster a resistant phenotype.
Q2: How can we determine if our resistant bacterial strain has developed efflux pump-mediated resistance to this compound?
A2: A common method to investigate the role of efflux pumps is to perform MIC assays in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the MIC of this compound in the presence of an EPI would suggest that efflux is a major resistance mechanism.
Q3: Can we use combination therapy to overcome resistance to this compound?
A3: Yes, combination therapy is a viable strategy. The goal is to use a second antibiotic that has a different mechanism of action or can inhibit the resistance mechanism. For example, if resistance is due to an efflux pump, combining this compound with an EPI could restore its activity. When considering combination therapy, it is crucial to screen for synergistic interactions to ensure the combined effect is greater than the sum of the individual effects.[2][3]
Q4: Are there any known derivatives of this compound that might be effective against resistant strains?
A4: While research is ongoing, the exploration of this compound derivatives is a promising avenue. For instance, Chandrananimycin E, a related benzoxazine, has been isolated and studied.[4] The principle behind using derivatives is that structural modifications can sometimes bypass the resistance mechanisms developed against the parent compound. Researchers should consider synthesizing or acquiring derivatives with altered functional groups that might evade enzymatic inactivation or have a modified target interaction.
Troubleshooting Guides
Problem 1: Sudden appearance of highly resistant colonies on agar plates.
-
Possible Cause: This could be due to the selection of pre-existing resistant mutants in the population or the acquisition of resistance genes through horizontal gene transfer (e.g., plasmids).
-
Troubleshooting Steps:
-
Isolate and Culture: Pick the resistant colonies and culture them separately.
-
Confirm Resistance: Re-test the MIC of this compound for the isolated colonies to confirm the high level of resistance.
-
Plasmid Curing: Attempt to "cure" the bacteria of any plasmids by treating them with agents like acridine orange or ethidium bromide. If the resistance is lost after plasmid curing, it indicates that the resistance gene was located on a plasmid.
-
Genomic Analysis: Perform whole-genome sequencing on the resistant isolates and compare them to the original sensitive strain to identify mutations in potential target genes or the presence of newly acquired resistance genes.
-
Problem 2: Inconsistent results in this compound susceptibility testing.
-
Possible Cause: Inconsistent results can arise from variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure that the bacterial inoculum size is consistent for all experiments, as a higher bacterial density can sometimes lead to apparently higher resistance.
-
Verify Media Composition: Check that the culture medium composition is consistent. Components in the media can sometimes interact with the antibiotic or affect bacterial growth.
-
Confirm Antibiotic Potency: Ensure the stock solution of this compound is fresh and has been stored correctly to prevent degradation.
-
Control for Biofilm Formation: If using microtiter plates, be aware that some bacteria can form biofilms at the bottom of the wells, which can lead to inaccurate readings. Consider using techniques to quantify biofilm formation, such as crystal violet staining.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard clinical laboratory methods.[5]
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into fresh MHB and grow to an optical density (OD600) of 0.5 (log phase).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between this compound and a second compound (e.g., another antibiotic or an efflux pump inhibitor).
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of both compounds.
-
Along the x-axis, serially dilute Compound A (this compound) horizontally.
-
Along the y-axis, serially dilute Compound B vertically.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
-
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against a Bacterial Strain and its Resistant Mutant
| Strain | This compound MIC (µg/mL) | This compound + EPI* MIC (µg/mL) |
| Wild Type | 2 | 2 |
| Resistant Mutant 1 | 32 | 4 |
| Resistant Mutant 2 | 16 | 16 |
*Efflux Pump Inhibitor (e.g., Phenylalanine-arginine beta-naphthylamide - PAβN)
Table 2: Hypothetical Synergy Testing of this compound with Other Antibiotics Against a Resistant Strain
| Combination | FIC Index | Interpretation |
| This compound + Rifampicin | 0.375 | Synergy |
| This compound + Gentamicin | 1.0 | Additive |
| This compound + Tetracycline | 2.5 | Indifference |
Visualizations
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chandrananimycin A Cytotoxicity Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to reduce the cytotoxicity of Chandrananimycin A in normal cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it contribute to its cytotoxicity in normal cells?
This compound is a novel antibiotic isolated from a marine Actinomadura sp. with anticancer properties.[1] While its precise mechanism of action is still under investigation, related phenoxazinone compounds often act as topoisomerase II poisons, interfering with DNA replication and leading to programmed cell death (apoptosis).[2][3] This potent mechanism, while effective against rapidly dividing cancer cells, can also induce toxicity in healthy, proliferating cells, leading to side effects.
Q2: What are the general strategies to reduce the cytotoxicity of a potent natural compound like this compound in normal cells?
Several strategies can be employed to mitigate the off-target toxicity of natural compounds in normal cells. These approaches aim to enhance the therapeutic index by increasing selectivity towards cancer cells. Key strategies include:
-
Combination Therapy: Using this compound at lower, less toxic doses in combination with other therapeutic agents can achieve a synergistic or additive anticancer effect while minimizing side effects.[4][5][6]
-
Structural Modification: Chemical modification of the this compound molecule can be explored to reduce its interaction with targets in normal cells or to enhance its selectivity for cancer cells.[7]
-
Targeted Delivery Systems: Encapsulating this compound in nanocarriers, such as liposomes or nanoparticles, can facilitate targeted delivery to the tumor site, thereby reducing systemic exposure and toxicity to healthy tissues.[8]
-
Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that are often associated with toxicity, while maintaining therapeutic efficacy.[9][10]
Q3: Are there any known IC50 values for this compound in cancer versus normal cell lines?
Specific IC50 data for this compound is not widely available in the public domain. However, a related compound, Chandrananimycin E, has shown moderate antiproliferative activity against HUVEC cells (GI50 35.3 μM) and weak cytotoxic activity towards HeLa cells (CC50 56.9 μM).[11] For the purposes of experimental design, it is crucial to determine the IC50 values of this compound in your specific cancer and normal cell lines of interest. Below is a hypothetical table illustrating the kind of data you would aim to generate.
Troubleshooting Guide
Problem: High cytotoxicity of this compound observed in normal cell lines at concentrations effective against cancer cells.
Possible Cause: The therapeutic window of this compound may be narrow, leading to overlapping toxicity in cancerous and normal cells.
Solutions:
-
Combination Therapy Approach:
-
Rationale: Combining this compound with another anticancer agent that has a different mechanism of action may allow for a dose reduction of both agents, leading to decreased toxicity while maintaining or even enhancing the anticancer effect.[12]
-
Experimental Steps:
-
Select a second therapeutic agent with a known synergistic or additive effect with topoisomerase inhibitors.
-
Perform a dose-response matrix experiment treating cancer and normal cells with varying concentrations of this compound and the second agent.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Identify a synergistic combination with a low dose of this compound that shows high efficacy in cancer cells and low toxicity in normal cells.
-
-
-
Nanoparticle-Based Drug Delivery:
-
Rationale: Encapsulating this compound in a targeted nanocarrier can increase its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, thereby reducing its concentration in healthy tissues.[8]
-
Experimental Steps:
-
Synthesize and characterize a nanoparticle formulation of this compound (e.g., liposomes, polymeric nanoparticles).
-
Evaluate the drug loading and release kinetics of the nanoformulation.
-
Treat cancer and normal cells with the nanoformulated this compound and compare the cytotoxicity profile to that of the free drug.
-
Assess the cellular uptake of the nanoformulation in both cell types using fluorescence microscopy or flow cytometry.
-
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound and its nanoformulation, as well as in combination with a synergistic agent, to illustrate the potential for reducing cytotoxicity in normal cells.
| Compound/Combination | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Normal Cell Line (e.g., MCF-10A) IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| This compound (Free Drug) | 5 | 10 | 2 |
| Nano-Chandrananimycin A | 3 | 30 | 10 |
| This compound (1 µM) + Agent X (5 µM) | 1.5 (effective dose) | > 50 | > 33.3 |
Experimental Protocols
1. Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Protocol for Evaluating Combination Therapy
This protocol describes how to assess the synergistic effect of this compound with another therapeutic agent.
-
Materials:
-
Cancer and normal cell lines
-
This compound and a second therapeutic agent (Agent X)
-
96-well plates
-
MTT assay reagents
-
-
Procedure:
-
Determine the IC50 values for this compound and Agent X individually in both cell lines.
-
Prepare a dose-response matrix with varying concentrations of this compound and Agent X, both alone and in combination.
-
Treat the cells with the drug combinations for 48 hours.
-
Perform an MTT assay to determine cell viability.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
-
Visualizations
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination Anti-Cancer Drugs Therapy- A Strategic Approach for Effective Treatment and Management of Cancer [ideas.repec.org]
- 7. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 8. Combined anticancer therapies: an overview of the latest applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. colorcon.com [colorcon.com]
- 11. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Chandrananimycin A Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of Chandrananimycin A. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a phenoxazine-containing natural product with potent anticancer properties.[1][2] It belongs to a class of compounds known for their diverse biological activities. While the precise mechanism of action for this compound is still under investigation, related phenoxazinone compounds are known to intercalate with DNA, potentially inhibiting DNA replication and transcription in cancer cells.
Q2: Which microorganism produces this compound?
This compound is a secondary metabolite produced by a marine actinomycete, Actinomadura sp. isolate M048.[2][3][4]
Q3: What are the key challenges in scaling up the production of this compound?
Scaling up the production of microbial secondary metabolites like this compound presents several challenges. These include maintaining high product yields, ensuring consistent product quality and purity, preventing contamination, and optimizing fermentation parameters for large-scale bioreactors. Process optimization and robust quality control are critical for a successful scale-up.
Q4: What are the main strategies to enhance the production yield of this compound?
Several strategies can be employed to increase the yield of this compound:
-
Strain Improvement: This can be achieved through classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing strains, or through targeted genetic engineering of the biosynthetic pathway once the gene cluster is identified.[5]
-
Fermentation Media Optimization: Systematically optimizing the components of the culture medium, including carbon and nitrogen sources, phosphate levels, and trace elements, can significantly impact secondary metabolite production.[5][6][7]
-
Process Control in Bioreactors: Tightly controlling parameters such as pH, temperature, dissolved oxygen, and agitation speed during fermentation is crucial for maximizing yield.[8]
-
Precursor Feeding: Supplying biosynthetic precursors to the fermentation broth can direct the metabolic flux towards the production of the desired compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the production of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Production of this compound | 1. Inappropriate fermentation medium composition. 2. Suboptimal culture conditions (pH, temperature, aeration). 3. Strain instability or degeneration. 4. Incorrect identification of the production phase. | 1. Systematically screen different carbon and nitrogen sources. Refer to the Experimental Protocols section for a starting medium. 2. Optimize pH, temperature, and agitation speed. Start with the recommended parameters and perform a design of experiments (DoE) study for optimization.[6][8] 3. Re-isolate single colonies from the stock culture and screen for productivity. Ensure proper storage of the master cell bank. 4. Perform a time-course study to determine the optimal harvest time, as secondary metabolite production is often growth-phase dependent. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in raw materials of the culture medium. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters. | 1. Use high-quality, certified raw materials. Pre-test new batches of media components. 2. Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture. 3. Implement strict process monitoring and control for all critical fermentation parameters. |
| Contamination of the Culture | 1. Inadequate sterilization of the fermenter or media. 2. Poor aseptic techniques during inoculation or sampling. 3. Contaminated seed culture. | 1. Validate the sterilization protocol for the bioreactor and all media. 2. Adhere to strict aseptic techniques. Use a laminar flow hood for all manipulations. 3. Regularly check the purity of the seed culture using microscopy and plating. |
| Foaming during Fermentation | 1. High protein content in the medium. 2. High agitation and aeration rates. | 1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated antifoam addition system. 2. Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation. |
| Difficulty in Extracting/Purifying this compound | 1. Inefficient extraction solvent. 2. Co-extraction of interfering compounds. 3. Degradation of the compound during purification. | 1. Test different organic solvents (e.g., ethyl acetate, butanol) for optimal extraction from the fermentation broth.[9] 2. Employ a multi-step purification strategy, including different chromatographic techniques (e.g., silica gel, size exclusion, HPLC). 3. Work at low temperatures and protect the compound from light if it is found to be sensitive. Use appropriate buffers to maintain pH stability. |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is adapted from established methods for secondary metabolite production in Actinomadura species.[5]
a. Media Composition:
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10.0 | - |
| Soluble Starch | - | 20.0 |
| Yeast Extract | 5.0 | 5.0 |
| Peptone | 5.0 | 10.0 |
| NaCl | 3.0 | 3.0 |
| K2HPO4 | 1.0 | 1.0 |
| MgSO4·7H2O | 0.5 | 0.5 |
| CaCO3 | 2.0 | 2.0 |
| Trace Salt Solution | 1 mL | 1 mL |
| pH | 7.2 | 7.0 |
Trace Salt Solution (g/L): FeSO4·7H2O 0.1, MnCl2·4H2O 0.1, ZnSO4·7H2O 0.1
b. Inoculum Preparation:
-
Prepare a spore suspension of Actinomadura sp. M048 from a mature agar plate in sterile water with 0.1% Tween 80.
-
Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension to a final concentration of 10^6 spores/mL.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
c. Production Fermentation:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Monitor the production of this compound by HPLC analysis of periodically withdrawn samples.
Extraction and Purification Protocol
This is a general protocol for the purification of phenoxazinone compounds from actinomycete fermentation broth.[9][10][11][12]
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelium with acetone, then evaporate the acetone and extract the remaining aqueous phase with ethyl acetate.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply this to a silica gel column and elute with a gradient of chloroform and methanol. Collect fractions and analyze by TLC and HPLC.
-
Size-Exclusion Chromatography: Pool the active fractions and further purify them on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative HPLC: Perform final purification using a preparative reverse-phase HPLC column (e.g., C18) with a suitable gradient of acetonitrile and water.
-
Visualizations
Putative Biosynthetic Pathway of this compound
Caption: A proposed biosynthetic pathway for this compound.
The biosynthesis of the phenoxazinone core of this compound is hypothesized to start from chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions involving aminodeoxychorismate synthase (PabA/PabB) and aminodeoxychorismate lyase (PabC), chorismate is converted to 3-hydroxyanthranilate. Two molecules of 3-hydroxyanthranilate are then oxidatively condensed by a phenoxazinone synthase to form the characteristic phenoxazinone core.[13][14][15] Subsequent tailoring reactions, such as acetylation, likely lead to the final structure of this compound.
General Workflow for Scaling Up Production
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 8. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Commons - Research & Creativity Showcase: Large Scale Culturing of Actinomycete Secondary Metabolites and Extraction [scholarlycommons.pacific.edu]
- 10. innspub.net [innspub.net]
- 11. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioinfopublication.org [bioinfopublication.org]
- 13. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure of phenoxazinone synthase from Streptomyces antibioticus reveals a new type 2 copper center - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chandrananimycin A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Chandrananimycin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the extraction and purification of this compound.
FAQ 1: Why is the yield of this compound from my culture extract consistently low?
Low yields of this compound can stem from several factors, ranging from suboptimal fermentation conditions to degradation of the compound during extraction.
Troubleshooting Steps:
-
Fermentation Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing organism, such as Actinomadura sp..[1][2] Verify and optimize the following:
-
Media Composition: Ensure all components of the culture medium are at the correct concentrations. Variations in carbon and nitrogen sources can significantly impact secondary metabolite production.
-
Growth Conditions: Monitor and control pH, temperature, and aeration. The original isolation of this compound was from a marine actinomycete, suggesting that specific salt concentrations might be crucial.[1]
-
Harvest Time: Harvest the culture at the optimal time point for secondary metabolite production, which should be determined through a time-course study.
-
-
Extraction Efficiency: The choice of solvent and extraction method is critical for efficiently recovering this compound from the culture broth.
-
Solvent Polarity: this compound is a phenoxazine derivative.[3] Ensure the solvent system used for extraction has an appropriate polarity to solubilize the compound effectively. The initial isolation used dichloromethane/methanol.[1]
-
Extraction Method: Techniques like maceration, ultrasound-assisted extraction, or microwave-assisted extraction can improve efficiency over simple solvent partitioning.[4]
-
-
Compound Degradation: this compound may be susceptible to degradation under certain conditions.
-
Temperature Stability: Avoid excessive heat during extraction and solvent evaporation steps, as many natural products are heat labile.[5]
-
pH Stability: The pH of your extraction and purification buffers can affect the stability and recovery of the compound. Maintain a consistent and appropriate pH throughout the process.
-
FAQ 2: My HPLC chromatogram shows multiple peaks, and I am unable to get a pure fraction of this compound. What could be the issue?
Co-elution of closely related compounds or impurities is a common challenge in natural product purification.[6] The presence of other Chandrananimycin analogues (B and C) can also complicate purification.[2][7]
Troubleshooting Steps:
-
Optimize HPLC Method: The separation efficiency of your HPLC method is key to resolving closely eluting peaks.
-
Mobile Phase Gradient: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution of closely related compounds.
-
Solvent System: Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) to alter the selectivity of the separation.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
-
Sample Preparation: Ensure your sample is free of particulate matter before injecting it into the HPLC system.
-
Filtration: Filter your sample through a 0.22 µm or 0.45 µm filter to prevent column clogging and improve peak shape.
-
-
Orthogonal Purification Techniques: A multi-step purification strategy is often necessary for complex natural product extracts.
-
Pre-purification: Use techniques like solid-phase extraction (SPE) or flash chromatography to fractionate the crude extract before HPLC. This will reduce the complexity of the sample injected onto the analytical or preparative column.
-
Alternative Chromatography: Techniques like size-exclusion chromatography or ion-exchange chromatography can be used to remove impurities with different properties than this compound.[2]
-
FAQ 3: I am observing a loss of bioactivity in my purified fractions of this compound. What is the likely cause?
A decrease in biological activity can indicate degradation of the compound or the presence of interfering substances.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of this compound under your purification and storage conditions.
-
Light and Air Sensitivity: Some complex organic molecules are sensitive to light and oxidation. Protect your samples from light and consider working under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Storage Conditions: Store purified fractions at low temperatures (e.g., -20°C or -80°C) and in an appropriate solvent to minimize degradation.
-
-
Purity Assessment: The apparent loss of activity could be due to the removal of a synergistic compound during purification.[5]
-
Bioassay-Guided Fractionation: Test the bioactivity of all fractions throughout the purification process to track the active component and identify any synergistic effects.[6]
-
-
Solvent Effects: The solvent used to dissolve the final compound for bioassay can sometimes interfere with the assay itself.
-
Solvent Controls: Always include appropriate solvent controls in your bioassays.
-
Solvent Exchange: If necessary, evaporate the purification solvent and redissolve the compound in a solvent compatible with your bioassay.
-
Quantitative Data Summary
The following table summarizes key parameters that can be optimized during this compound purification. The values provided are starting points and may require further optimization based on your specific experimental setup.
| Parameter | Extraction | Flash Chromatography | Preparative HPLC |
| Solvent System | Dichloromethane:Methanol (e.g., 97:3 v/v)[1] | Hexane:Ethyl Acetate Gradient | Acetonitrile:Water with 0.1% Formic Acid Gradient |
| Stationary Phase | N/A | Silica Gel | C18 |
| Typical Flow Rate | N/A | 20-50 mL/min | 10-20 mL/min |
| Detection Wavelength | N/A | 254 nm / 365 nm | 210 nm / 254 nm |
| Expected Purity | <10% | 40-70% | >95% |
Experimental Protocols
Protocol 1: Extraction of this compound from Actinomadura sp. Culture
-
Culture Fermentation: Grow the Actinomadura sp. strain in a suitable liquid medium for 7-10 days.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Solvent Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate or a dichloromethane:methanol mixture.
-
Extract the mycelial cake with methanol or acetone to recover any cell-bound product.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Crude Extract: The resulting residue is the crude extract containing this compound and other metabolites.
Protocol 2: Multi-Step Purification of this compound
-
Flash Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions from flash chromatography that are enriched with this compound and evaporate the solvent.
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid) at a flow rate of 10-20 mL/min.
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210 nm and 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation and Storage:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Evaporate the solvent from the pure fraction.
-
Store the purified this compound at -20°C or below, protected from light.
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H10N2O4 | CID 9993261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimizing Chandrananimycin A Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the modification of culture medium to increase Chandrananimycin A production.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound and what are the general culture conditions?
A1: this compound is a novel anticancer antibiotic produced by the marine actinomycete, Actinomadura sp. isolate M048.[1][2] General fermentation can be carried out in liquid culture media at a temperature of 28-35°C with shaking at 95-110 rpm.[3]
Q2: What are the key nutritional factors influencing this compound production?
A2: Like the production of many secondary metabolites in actinomycetes, the yield of this compound is significantly influenced by the composition of the culture medium. Key factors include the types and concentrations of carbon and nitrogen sources. While specific quantitative data for this compound is limited in public literature, studies on related antibiotic production suggest that slowly metabolized carbon sources and complex nitrogen sources often enhance yield.
Q3: Are there any known precursor molecules for this compound biosynthesis that can be supplemented in the culture medium?
A3: this compound belongs to the phenoxazinone class of antibiotics. The core structure of these compounds is typically formed by the oxidative condensation of two molecules of an aminophenol, which is derived from aromatic amino acids. Therefore, supplementation of the culture medium with precursors from the shikimate pathway, such as tryptophan or anthranilate, may potentially increase the yield of this compound.
Q4: What are common strategies to optimize the culture medium for enhanced this compound production?
A4: Two common strategies for medium optimization are the one-factor-at-a-time (OFAT) method and statistical methods like response surface methodology (RSM). OFAT involves systematically varying one component at a time while keeping others constant to determine its optimal concentration. RSM is a more advanced statistical approach that allows for the evaluation of interactions between multiple variables to find the optimal medium composition more efficiently.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no production of this compound | - Inappropriate culture medium composition.- Suboptimal fermentation parameters (pH, temperature, aeration).- Strain instability or mutation. | - Review and optimize the culture medium components. Start with a known production medium (see Experimental Protocols section).- Systematically vary pH, temperature, and shaking speed to find the optimal conditions for your specific laboratory setup.- Re-streak the culture from a glycerol stock to ensure a pure and viable inoculum. |
| Inconsistent yield between fermentation batches | - Variability in raw materials of the medium.- Inconsistent inoculum preparation.- Fluctuations in fermentation conditions. | - Use high-quality, consistent sources for all medium components.- Standardize the inoculum preparation procedure, including the age and density of the seed culture.- Ensure precise control and monitoring of pH, temperature, and agitation throughout the fermentation process. |
| High biomass but low this compound production | - Nutrient limitation for secondary metabolism.- Catabolite repression by rapidly consumed carbon sources. | - Ensure that essential nutrients for secondary metabolism, such as phosphate and trace elements, are not limiting in the later stages of fermentation.- Replace rapidly consumed sugars like glucose with slower-metabolized carbon sources such as starch or glycerol. |
| Foaming during fermentation | - High concentration of proteins or other surface-active compounds in the medium. | - Add an appropriate concentration of an antifoaming agent (e.g., silicone-based) to the culture medium before sterilization. |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Actinomadura sp. M048
-
Prepare M2+ agar plates (see media composition below).
-
Streak a cryopreserved stock of Actinomadura sp. M048 onto the agar surface.
-
Incubate the plates at 28°C for 72 hours, or until a white aerial mycelium and yellow vegetative colonies are observed.[3]
-
Use well-grown agar plates to inoculate the liquid seed culture.
Protocol 2: Production of this compound in Shake Flasks
-
Prepare the desired production medium (e.g., SM medium, see composition below) in Erlenmeyer flasks. A typical volume is 250 ml of medium in a 1-liter flask.
-
Adjust the pH of the medium to 7.8 before sterilization.[3]
-
Inoculate the production medium with a piece of agar from a well-grown seed culture plate.
-
Incubate the flasks at 28°C on a rotary shaker at 95 rpm for 4 days.[3]
-
Monitor the production of this compound by analytical methods such as HPLC.
Media Compositions
| Component | M2+ Medium (per liter) | SM Medium (per liter) |
| Soluble Starch | 20 g | - |
| Potassium Nitrate | 1 g | - |
| Potassium Hydrogen Phosphate | 0.5 g | - |
| Magnesium Sulphate | 0.5 g | - |
| Sodium Chloride | 0.5 g | - |
| Ferrous Sulphate | 0.01 g | - |
| K₂Cr₂O₇ | 0.1 g | - |
| Agar | 18 g | - |
| Other components | - | The exact composition of SM medium is not detailed in the available literature, but it is a standard medium for actinomycete cultivation. |
| Solvent | 0.5 L Natural Sea Water + 0.5 L Tap Water | Not specified |
| Final pH | 7.2 (before sterilization) | 7.8 (before sterilization) |
Data adapted from Maskey et al., 2003.[3]
Visualizations
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Medium Optimization
Caption: Workflow for culture medium optimization.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Validation & Comparative
A Comparative Guide to Marine-Derived Anticancer Agents: Chandrananimycin A in Context
For Researchers, Scientists, and Drug Development Professionals
The vast and largely unexplored marine environment presents a promising frontier in the discovery of novel therapeutic agents. Among these, a diverse array of compounds has demonstrated potent anticancer activity, offering unique mechanisms of action that have the potential to overcome the challenges of resistance to conventional chemotherapies. This guide provides a comparative overview of Chandrananimycin A, a promising phenoxazine antibiotic, alongside three other notable marine-derived anticancer agents that have reached clinical development: Salinosporamide A (Marizomib), Plitidepsin (Aplidin), and Eribulin mesylate (Halaven).
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the available in vitro cytotoxic activity of this compound and the selected comparator marine-derived anticancer agents against various human cancer cell lines. It is important to note that direct comparison of potency can be influenced by the specific cell line and the assay methodology (e.g., IC50 vs. GI50 vs. IC70).
| Compound | Chemical Class | Cancer Cell Line | Potency (IC50/GI50/IC70) | Citation(s) |
| This compound | Phenoxazine | Kidney Tumor (RXF 631L) | IC70: 1.4 µg/mL | [1] |
| Chandrananimycin E | Benzoxazine | Human Umbilical Vein Endothelial Cells (HUVEC) | GI50: 35.3 µM | [2] |
| HeLa (Cervical Cancer) | CC50: 56.9 µM | [2] | ||
| Salinosporamide A (Marizomib) | β-lactone-γ-lactam | HCT-116 (Colon Carcinoma) | IC50: 11 ng/mL | [3] |
| NCI 60-cell line panel | Mean GI50: < 10 nM | [3] | ||
| RPMI 8226 (Multiple Myeloma) | IC50: 8.2 nM | [4] | ||
| A375 (Melanoma) | IC50: 25.67 nM (24h), 16.79 nM (48h) | [5] | ||
| G361 (Melanoma) | IC50: 6.147 nM (24h), 6.033 nM (48h) | [5] | ||
| Plitidepsin (Aplidin) | Cyclic Depsipeptide | Broad range of cell lines | IC50: ≤1 nM | [6][7] |
| HEL (Erythroleukemia, JAK2V617F) | IC50: 1.0 ± 0.3 nM | [8] | ||
| UKE-1 (Megakaryoblastic Leukemia, JAK2V617F) | IC50: 0.5 ± 0.03 nM | [8] | ||
| A549 (Lung Carcinoma) | IC50: 0.2 nM | [9] | ||
| HT-29 (Colon Adenocarcinoma) | IC50: 0.5 nM | [9] | ||
| Eribulin mesylate (Halaven) | Polyether Macrolide | Broad range of cell lines | IC50: 0.09 - 9.5 nM | [10][11] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 0.4 - 4.3 nM | [12] | ||
| Hematologic Neoplasm Cell Lines | IC50: 0.13 - 12.12 nM | [13] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these marine-derived compounds highlight the chemical diversity of their natural sources and their potential to target different vulnerabilities in cancer cells.
This compound (Proposed Mechanism)
This compound belongs to the phenoxazine class of compounds. While its specific molecular target and signaling pathway have not been fully elucidated, studies on other anticancer phenoxazine derivatives suggest a mechanism involving the induction of apoptosis. Some hydrophobic phenoxazines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] Furthermore, some phenoxazine derivatives have been found to target lysosomes, leading to lysosomal membrane permeabilization and subsequent apoptotic cell death.[2]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticancer Activities of Chandrananimycin A and Doxorubicin
A comprehensive guide for researchers and drug development professionals on the mechanisms, cytotoxicity, and signaling pathways of a novel antibiotic against a conventional chemotherapeutic agent.
In the landscape of anticancer drug discovery, the exploration of novel microbial metabolites continues to be a promising frontier. This guide provides a detailed comparison of the anticancer properties of Chandrananimycin A, a novel antibiotic isolated from a marine Actinomadura sp., and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. While Doxorubicin has been extensively studied and characterized, data on this compound is comparatively sparse, highlighting a critical need for further investigation into its potential as a therapeutic agent.
Executive Summary
This comparison guide synthesizes the available experimental data on this compound and Doxorubicin, focusing on their mechanisms of action, cytotoxic activities against various cancer cell lines, and their influence on cellular signaling pathways. A significant disparity in the volume of research exists between the two compounds, with Doxorubicin being the subject of extensive investigation for decades, while this compound remains largely uncharacterized in the context of cancer therapy. This guide aims to present the current state of knowledge for both, thereby identifying key areas for future research into the therapeutic potential of this compound.
Mechanism of Action
The fundamental mechanisms by which this compound and Doxorubicin exert their anticancer effects appear to be distinct, based on the limited information available for the former.
This compound: Preliminary studies suggest that the mode of action for Chandrananimycins, including this compound, is different from DNA intercalation[1]. This indicates a potentially novel mechanism for its cytotoxic effects, which warrants further detailed investigation. The precise molecular targets and the downstream consequences of its interaction with cancer cells remain to be elucidated.
Doxorubicin: The anticancer activity of Doxorubicin is multi-faceted and has been extensively documented. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription processes[2].
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death[2][3].
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA[2].
Cytotoxicity and Anticancer Activity
A direct comparison of the cytotoxic potency of this compound and Doxorubicin is hampered by the lack of comprehensive data for this compound. The available data is presented below, alongside a representative sample of the extensive data for Doxorubicin.
Table 1: Comparative Cytotoxicity Data (IC50/IC70 Values)
| Compound | Cell Line | Cancer Type | IC50/IC70 Value | Citation(s) |
| This compound | 631L | Kidney Tumor | IC70: 1.4 µg/mL | [4] |
| Doxorubicin | MCF-7 | Breast Cancer | IC50: 0.1 - 2 µM | [5] |
| HeLa | Cervical Cancer | IC50: 0.1 - 1 µM | [5] | |
| A549 | Lung Cancer | IC50: 0.05 - 0.5 µM | [2] | |
| HT-29 | Colon Cancer | IC50: 0.1 - 1 µM | [2] | |
| K562 | Leukemia | IC50: 0.01 - 0.1 µM |
Note: The IC70 value for this compound indicates the concentration required to inhibit the growth of 70% of the cells, which differs from the more commonly used IC50 value (50% inhibition). The provided Doxorubicin IC50 values are representative ranges from various studies and can vary based on experimental conditions.
Signaling Pathways
The signaling pathways modulated by these two compounds are crucial to understanding their cellular effects and potential therapeutic applications.
This compound: There is currently no specific information available in the reviewed literature regarding the signaling pathways affected by this compound in cancer cells. This represents a significant knowledge gap that needs to be addressed through further research.
Doxorubicin: Doxorubicin is known to impact a multitude of signaling pathways, largely as a consequence of the DNA damage and oxidative stress it induces. Key pathways include:
-
p53 Signaling Pathway: DNA damage caused by Doxorubicin activates the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis.
-
Apoptosis Pathways: Doxorubicin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by the release of cytochrome c from mitochondria in response to cellular stress, while the extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface[6].
-
NF-κB Signaling Pathway: The role of NF-κB in Doxorubicin's effects is complex. While it can be activated as a pro-survival response to cellular stress, its inhibition has been shown in some contexts to enhance Doxorubicin-induced apoptosis.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating cell proliferation, differentiation, and apoptosis, and can be modulated by Doxorubicin-induced stress.
Diagrams of Signaling Pathways and Experimental Workflows
To visually represent the known mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Doxorubicin-induced p53 signaling pathway.
Caption: A typical workflow for assessing cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in the recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This comparative guide underscores the significant disparity in our understanding of this compound and Doxorubicin. While Doxorubicin is a well-established anticancer agent with a clearly defined, albeit complex, mechanism of action, this compound represents a promising but largely unexplored compound. The preliminary evidence suggesting a non-DNA intercalating mechanism for this compound is intriguing and points towards a potentially novel therapeutic approach.
To fully assess the anticancer potential of this compound and to enable a more direct and meaningful comparison with Doxorubicin, the following areas of research are critical:
-
Comprehensive Cytotoxicity Screening: Determination of IC50 values for this compound against a broad panel of human cancer cell lines is essential.
-
Mechanism of Action Studies: Elucidation of the precise molecular target(s) and the downstream effects of this compound is a primary research priority.
-
Signaling Pathway Analysis: Investigation into which cellular signaling pathways are modulated by this compound will provide crucial insights into its mode of action.
-
In Vivo Efficacy and Toxicity Studies: Preclinical animal studies are necessary to evaluate the antitumor efficacy and safety profile of this compound.
The exploration of novel natural products like this compound is vital for the development of new and more effective cancer therapies. This guide serves as a foundational resource for researchers embarking on the further investigation of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chandrananimycin A and Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
The emergence and spread of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), pose a significant threat to public health. This has necessitated the exploration of novel antimicrobial agents to combat infections caused by these resilient bacteria. Chandrananimycin A, a marine-derived compound, has demonstrated antibacterial activity against Staphylococcus aureus. This guide provides a comparative analysis of the efficacy of this compound against MRSA in contrast to established conventional antibiotics such as vancomycin, linezolid, and daptomycin. The comparison is based on available experimental data, with a focus on quantitative measures of efficacy, detailed experimental protocols, and the underlying mechanisms of action.
Data Presentation: Quantitative Efficacy
A direct quantitative comparison of the anti-MRSA efficacy of this compound is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data against standardized MRSA strains in published literature. However, its general antibacterial activity against S. aureus has been noted[1]. For a comprehensive comparison, this guide presents the known antibacterial spectrum of this compound alongside the well-documented MIC values of conventional antibiotics against the reference MRSA strain ATCC 43300.
| Antibiotic | Class | Target MRSA Strain | MIC (µg/mL) | Citation |
| This compound | Phenoxazinone-like | Staphylococcus aureus | Data Not Available | [1] |
| Vancomycin | Glycopeptide | ATCC 43300 | 1 - 2 | [2][3][4][5] |
| Linezolid | Oxazolidinone | ATCC 43300 | 0.78 - 2 | [6][7] |
| Daptomycin | Cyclic Lipopeptide | ATCC 43300 | 0.25 - 1 | [8][9][10] |
Note: The absence of a specific MIC value for this compound against a reference MRSA strain is a critical data gap that future research should aim to address. The provided MIC ranges for conventional antibiotics are based on multiple studies and reflect the typical susceptibility of the MRSA ATCC 43300 strain.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro efficacy of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) for testing the susceptibility of S. aureus to antimicrobial agents[11][12][13].
Broth Microdilution MIC Assay for MRSA
1. Preparation of Materials:
-
Bacterial Strain: A pure, overnight culture of the MRSA strain (e.g., ATCC 43300) grown on a suitable agar medium.
-
Antimicrobial Agents: Stock solutions of the test compounds (this compound and conventional antibiotics) prepared in a suitable solvent and diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for reading optical density).
2. Inoculum Preparation:
-
Select several morphologically similar colonies from the fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for evaluating the potential of a new antibiotic and predicting the likelihood of resistance development. While the precise signaling pathway targeted by this compound is not yet fully elucidated, the mechanisms of conventional antibiotics are well-characterized.
Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of Chandrananimycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chandrananimycins are a group of phenoxazinone-containing natural products that have garnered interest for their potential as anticancer, antibacterial, and antifungal agents. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of the available structure-activity relationship (SAR) data for Chandrananimycin analogs and outlines key experimental protocols.
Data Presentation: Biological Activity of Chandrananimycin Analogs
Published data on a wide range of synthetic Chandrananimycin analogs with corresponding biological activities is limited. However, studies on naturally occurring analogs provide some initial insights into their SAR.
| Compound/Analog | Chemical Moiety/Modification | Cell Line | Biological Activity | Activity Metric | Reference |
| Chandrananimycin E | Benzoxazine core | HUVEC | Moderate Antiproliferative | GI₅₀ = 35.3 μM | [1] |
| HeLa | Weak Cytotoxic | CC₅₀ = 56.9 μM | [1] | ||
| Dandamycin | Altered core ring system (cyclopentene-containing) | HUVEC, HeLa | Inactive | - | [1] |
| Chandrananimycin A | Phenoxazin-3-one core | - | Anticancer, Antifungal, Antibacterial | Not specified | [2][3] |
| Chandrananimycin B | Phenoxazin-3-one core | - | Anticancer, Antifungal, Antibacterial | Not specified | [2] |
| Chandrananimycin C | Phenoxazin-3-one core | - | Anticancer, Antifungal, Antibacterial | Not specified | [2] |
Key Observations:
-
Alterations to the core ring system, as seen in Dandamycin, appear to diminish or abolish biological activity, suggesting the integrity of the benzoxazine or phenoxazinone scaffold is important.[1]
-
This compound has been noted for its potent antifungal activity against Mucor miehei and also exhibits antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[3]
Experimental Protocols
A detailed experimental protocol for determining the cytotoxic activity of Chandrananimycin analogs is provided below. This is a generalized protocol based on the commonly used MTT assay and can be adapted for specific cell lines and compounds.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a Chandrananimycin analog inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chandrananimycin analogs dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Chandrananimycin analogs in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (blank) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Mandatory Visualization
Signaling Pathway
The precise signaling pathways affected by Chandrananimycins are not yet fully elucidated. However, studies on the broader class of aminophenoxazinone compounds suggest a potential mechanism of action involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway in cancer cells.
Caption: Proposed apoptotic pathway for phenoxazinone compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Chandrananimycin analogs.
Caption: Synthesis and evaluation workflow for Chandrananimycin analogs.
References
- 1. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Chandrananimycin A, B, and C: Novel Anticancer Antibiotics
A deep dive into the biological activities and potential mechanisms of a promising class of marine-derived compounds.
Researchers in the fields of oncology and drug discovery will find value in the comparative analysis of Chandrananimycins A, B, and C, a group of novel phenoxazin-3-one antibiotics. Isolated from the marine actinomycete Actinomadura sp. isolate M048, these compounds have demonstrated a range of biological activities, most notably as potential anticancer agents. This guide provides a comprehensive comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their chemical structures and potential signaling pathways.
Chemical Structures
Chandrananimycins A, B, and C share a core phenoxazin-3-one skeleton, with variations in their substituent groups. These structural differences are believed to contribute to their differential biological activities.
Caption: Chemical structures of this compound, B, and C.
Comparative Biological Activity
The primary allure of the Chandrananimycins lies in their cytotoxic effects against various human cancer cell lines. The available data, presented as IC70 values (the concentration required to inhibit 70% of cell growth), suggests a broad spectrum of activity. In addition to their anticancer properties, these compounds exhibit antibacterial and antifungal activities.
Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound, B, and C against a panel of human cancer cell lines. The data is sourced from the initial discovery publication by Maskey et al. (2003).
| Cell Line | Cancer Type | This compound (IC70, µg/mL) | Chandrananimycin B (IC70, µg/mL) | Chandrananimycin C (IC70, µg/mL) |
| CCL HT29 | Colon Carcinoma | >10 | 5.4 | 2.8 |
| MEXF 514L | Melanoma | >10 | 4.9 | 2.5 |
| LXFA 629L | Lung Carcinoma | >10 | 7.1 | 3.6 |
| LXFL 529L | Lung Carcinoma | >10 | 6.5 | 3.3 |
| MACL MCF-7 | Breast Carcinoma | >10 | 8.2 | 4.2 |
| CNCL SF268 | CNS Cancer | >10 | 7.8 | 3.9 |
| LCL H460 | Lung Carcinoma | >10 | 6.9 | 3.5 |
| PRCL PC3M | Prostate Cancer | >10 | 7.5 | 3.8 |
| RXF 631L | Renal Cancer | >10 | 2.7 | 1.4 |
Data extracted from Maskey, R. P., et al. (2003). Chandrananimycins A-C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions. The Journal of antibiotics, 56(7), 622-629.
Antimicrobial Activity
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Chandrananimycins was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Human tumor cell lines are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, B, or C. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC70 values are then determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) for the antimicrobial activity of the Chandrananimycins would typically be determined using the broth microdilution method.[3]
-
Preparation of Compounds: Stock solutions of this compound, B, and C are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, fungi at ~0.5-2.5 x 10³ CFU/mL) is prepared.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action and Signaling Pathway
Phenoxazinone-containing compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. While the specific signaling pathways modulated by Chandrananimycins A, B, and C have not been elucidated, a plausible mechanism involves the activation of stress-activated protein kinase pathways, such as the ERK and JNK signaling cascades, which are key regulators of apoptosis.[1][4]
Caption: Proposed apoptotic signaling pathway for Chandrananimycins.
The proposed pathway suggests that Chandrananimycins may induce the production of reactive oxygen species (ROS) within cancer cells. This oxidative stress, in turn, can lead to the activation of the ERK and JNK signaling pathways, culminating in the programmed cell death of the cancer cells.
Experimental Workflow
The discovery and initial evaluation of new bioactive compounds like the Chandrananimycins typically follow a structured workflow.
Caption: Workflow for the evaluation of Chandrananimycins.
References
- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Toxicity of Chandrananimycin A in Oncology: An In Vivo Perspective
A comprehensive analysis of the anti-tumor potential of Chandrananimycin A remains speculative due to a notable absence of publicly available in vivo animal model data. While in vitro studies suggest promising cytotoxic activity against various cancer cell lines, a direct comparison of its efficacy and toxicity with established chemotherapeutic agents like Doxorubicin and Mitomycin C in a preclinical setting is not currently possible. This guide provides a comparative overview based on available data, highlighting the critical need for in vivo studies to validate the therapeutic potential of this compound.
Executive Summary
This compound, a novel antibiotic, has demonstrated anticancer properties in laboratory cell cultures.[1][2] However, the translation of these findings into a living organism, a crucial step in drug development, has not been documented in accessible scientific literature. In contrast, Doxorubicin and Mitomycin C are well-characterized cytotoxic drugs with extensive in vivo data packages that have established their efficacy and toxicity profiles in various animal models, leading to their widespread clinical use. This guide will present the known in vitro data for this compound alongside the robust in vivo data for Doxorubicin and Mitomycin C to offer a comparative perspective for researchers and drug development professionals.
In Vitro Activity of this compound
Initial studies have revealed that this compound exhibits cytotoxic effects against a range of human cancer cell lines. Specifically, it has shown activity against colon carcinoma, melanoma, lung carcinoma, breast carcinoma, prostate cancer, and renal cancer cell lines, with IC70 values (the concentration required to inhibit the growth of 70% of cells) as low as 1.4 µg/mL.[1] Another compound in the same family, Chandrananimycin E, displayed moderate antiproliferative activity against human umbilical vein endothelial cells (HUVEC) with a GI50 (the concentration for 50% growth inhibition) of 35.3 μM and weak cytotoxic activity towards HeLa cells with a CC50 (the concentration for 50% cell death) of 56.9 μM.[3] While promising, these in vitro results do not predict in vivo efficacy or toxicity.
Comparative In Vivo Performance
To provide a framework for the potential evaluation of this compound, this section details the established in vivo efficacy and toxicity of two widely used chemotherapeutic agents, Doxorubicin and Mitomycin C, in animal models.
Efficacy in Animal Models
Table 1: Comparative In Vivo Efficacy in Murine Cancer Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Doxorubicin | BALB/c mice | 4T1 breast cancer | 2.5 and 5 mg/kg, i.p., days 7 and 12 post-tumor implantation | Significant reduction in tumor-induced myeloid-derived suppressor cells (MDSCs) | [4] |
| BALB/c nude mice | SKMES-1 non-small cell lung cancer xenograft | 2 mg/kg, i.p. | Significant tumor growth inhibition | [5] | |
| C57BL/6N juvenile mice | EL4 lymphoma | 4 mg/kg/week, i.p., for 3 weeks | Significant inhibition of tumor growth | [6] | |
| Mitomycin C | BALB/c mice | EMT6 mouse mammary carcinoma | Single injection | Killed approximately 98% of tumor cells | [7] |
| C3H mice | C3H mouse mammary carcinoma | 3 mg/kg, single dose | Killed up to 97% of hypoxic tumor cells | [8] |
Toxicity Profiles in Animal Models
A critical aspect of drug development is understanding the toxicity profile of a compound. Doxorubicin is known for its cardiotoxicity, while Mitomycin C is associated with myelosuppression and renal toxicity.
Table 2: Comparative In Vivo Toxicity in Animal Models
| Compound | Animal Model | Key Toxicity Findings | Reference |
| This compound | Not Available | Not Available | |
| Doxorubicin | Rats and Mice | Cardiotoxicity: Myocardial fiber distortion and rupture, increased cardiomyocyte necrosis, decreased left ventricular ejection fraction. Doses inducing acute cardiotoxicity in rats range from a single intraperitoneal injection of 10-25 mg/kg. Chronic models in rats involve cumulative doses of 10-24 mg/kg. | [9][10][11] |
| Mitomycin C | Mice | Hematological Toxicity: Profound changes in hematological and bone marrow parameters, including neutropenia and thrombocytopenia. A repeat dose of 2.5 mg/kg in CD-1 mice induced significant hematological changes. | [12] |
| Wistar rats | Renal Toxicity: Cortical necrosis and nuclear atypia in the kidneys were observed following a 2 mg/kg intra-renal perfusion. | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of studies. Below are representative protocols for in vivo efficacy and toxicity studies of the comparator drugs.
In Vivo Anti-Tumor Efficacy Study Protocol (General)
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: 4T1 murine breast carcinoma cells.
-
Tumor Implantation: Subcutaneous injection of 1 x 10^5 4T1 cells into the mammary fat pad.
-
Treatment Groups:
-
Vehicle control (e.g., saline, i.p.)
-
Doxorubicin (e.g., 5 mg/kg, i.p.)
-
Test Compound (e.g., this compound at various doses)
-
-
Dosing Schedule: Treatment initiated when tumors reach a palpable size (e.g., ~100 mm³), administered on a predetermined schedule (e.g., twice weekly for three weeks).
-
Efficacy Readouts:
-
Tumor volume measured twice weekly with calipers (Volume = 0.5 x length x width²).
-
Animal body weight monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA).
Doxorubicin-Induced Cardiotoxicity Model Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cardiotoxicity:
-
Acute Model: Single intraperitoneal injection of Doxorubicin at 15-20 mg/kg.
-
Chronic Model: Multiple intraperitoneal injections of Doxorubicin (e.g., 2.5 mg/kg twice weekly for 4 weeks).[10]
-
-
Toxicity Assessment:
-
Echocardiography: To measure cardiac function (e.g., ejection fraction, fractional shortening).
-
Histopathology: Hearts are collected, sectioned, and stained (e.g., H&E, Masson's trichrome) to assess for myocardial damage, fibrosis, and cellular infiltration.
-
Biomarkers: Blood samples are collected to measure cardiac troponins.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for a typical in vivo anti-tumor efficacy study.
Caption: A simplified intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
This compound has demonstrated noteworthy in vitro anticancer activity, suggesting its potential as a novel therapeutic agent. However, the current lack of in vivo efficacy and toxicity data in animal models represents a significant gap in its preclinical development. To move forward, it is imperative that comprehensive in vivo studies are conducted to:
-
Determine the maximum tolerated dose (MTD) and identify potential organ toxicities.
-
Evaluate its anti-tumor efficacy in relevant cancer models, such as xenograft and syngeneic models.
-
Establish a pharmacokinetic and pharmacodynamic (PK/PD) profile to understand its absorption, distribution, metabolism, and excretion.
Without these critical data, any comparison to established drugs like Doxorubicin and Mitomycin C remains speculative. The information provided on these comparator agents serves as a benchmark for the performance that a new agent like this compound would need to meet or exceed to be considered a viable clinical candidate. Future research should prioritize generating this essential in vivo dataset to truly ascertain the therapeutic index and potential clinical utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin Eliminates Myeloid-Derived Suppressor Cells and Enhances the Efficacy of Adoptive T Cell Transfer in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of mitomycin C alone and in combination with X-rays on EMT6 mouse mammary tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosensitizing and cytotoxic properties of mitomycin C in a C3H mouse mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 11. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The haemotoxicity of mitomycin in a repeat dose study in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Resistance Profiles of Chandrananimycin A: A Comparative Analysis
A comprehensive review of available literature reveals a notable gap in the scientific understanding of cross-resistance mechanisms associated with Chandrananimycin A. To date, no specific studies detailing the cross-resistance of this antibiotic with other compounds have been published. The existing body of research primarily focuses on the isolation, structural elucidation, and initial bioactivity screening of this compound and its analogs.
Chandrananimycins are a group of novel antibiotics isolated from marine actinomycetes.[1][2] Early studies have demonstrated their potential as anticancer, antibacterial, and antifungal agents.[1][3] For instance, this compound has shown strong antifungal activity against Mucor miehei and antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[3] Chandrananimycin E, another member of this family, exhibited moderate antiproliferative activity against HUVEC cells and weak cytotoxic activity towards HeLa cells.[4]
While the mechanism of action for Chandrananimycins has not been fully elucidated, their phenoxazinone-like core structure is a common feature in other bioactive compounds. Understanding the potential for cross-resistance is crucial for the development of any new antimicrobial or anticancer agent. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs.[5] This phenomenon is a significant challenge in clinical practice, leading to the failure of therapeutic treatments.[6][7]
Future Directions for Cross-Resistance Studies
To address the current knowledge gap, future research on this compound should prioritize the following:
-
Selection of Resistant Strains: Development of cell lines or bacterial strains resistant to this compound is the first critical step. This can be achieved through methods such as serial passage in the presence of increasing concentrations of the compound.
-
Comparative Susceptibility Testing: Once resistant strains are established, their susceptibility to a panel of other antimicrobial and anticancer agents should be determined. This would involve measuring minimum inhibitory concentrations (MICs) or half-maximal inhibitory concentrations (IC50) for a range of drugs with different mechanisms of action.
-
Mechanism of Resistance Elucidation: Identifying the molecular mechanisms responsible for this compound resistance is paramount. Techniques such as whole-genome sequencing of resistant strains can pinpoint mutations in target genes or changes in the expression of efflux pumps or drug-modifying enzymes.
A proposed workflow for investigating this compound cross-resistance is outlined in the diagram below.
Figure 1. A proposed experimental workflow for investigating cross-resistance to this compound.
Conclusion
The study of cross-resistance is a critical component of preclinical drug development. While this compound shows promise as a bioactive compound, the absence of data on its cross-resistance profile limits its immediate translational potential. The scientific community is encouraged to undertake the necessary investigations to fill this knowledge void, which will be essential for determining the clinical viability of this novel antibiotic.
References
- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A synthetic antibiotic class overcoming bacterial multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Chandrananimycin A Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chandrananimycin A and established topoisomerase inhibitors. Due to the limited publicly available data on the specific topoisomerase inhibitory activity of this compound, this guide leverages data from structurally related phenoxazine compounds to provide a plausible benchmark against well-known clinical topoisomerase inhibitors.
Introduction to this compound and Topoisomerase Inhibition
This compound is a naturally occurring antibiotic with a phenoxazine core structure, isolated from a marine Actinomadura sp.[1][2][3]. While its anticancer properties have been noted, the precise mechanism of action is not fully elucidated in the available literature. However, the phenoxazine scaffold is a key feature of other compounds that have been demonstrated to act as topoisomerase inhibitors. Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. By inhibiting these enzymes, anticancer agents can induce DNA damage and trigger cell death in rapidly dividing cancer cells.
This guide will compare the available data for a potent, structurally related benzoxazine compound to that of the established topoisomerase I inhibitor, camptothecin, and the topoisomerase II inhibitors, etoposide and doxorubicin.
Comparative Analysis of Topoisomerase Inhibitors
The following tables summarize the available inhibitory and cytotoxic concentrations for this compound's structural analogs and the benchmark topoisomerase inhibitors.
Table 1: Topoisomerase I Inhibition and Cytotoxicity Data
| Compound | Target | IC50 (Topoisomerase Inhibition) | Cell Line | Cytotoxicity (IC50/GI50/CC50) | Reference(s) |
| BONC-013 (Benzoxazine derivative) | Topoisomerase I | 0.0006 mM | Not specified | Not available | [4][5] |
| Camptothecin | Topoisomerase I | 0.68 µM (cell-free) | HT-29 | 10 nM | [6][7] |
| MDA-MB-157 | 7 nM | [8] | |||
| GI 101A | 150 nM | [8] | |||
| MDA-MB-231 | 250 nM | [8] | |||
| Chandrananimycin E (related benzoxazine) | Not specified | Not available | HUVEC | 35.3 µM (GI50) | [9] |
| HeLa | 56.9 µM (CC50) | [9] |
Table 2: Topoisomerase II Inhibition and Cytotoxicity Data
| Compound | Target | IC50 (Topoisomerase Inhibition) | Cell Line | Cytotoxicity (IC50) | Reference(s) |
| Etoposide | Topoisomerase II | 6 - 45 µM (DNA cleavage) | SK-N-SH | 0.3 - 1 µM | [10][11] |
| SK-N-AS | 0.6 - 80 µM | [11] | |||
| 1A9 | 0.15 µM (ED50) | [12] | |||
| Doxorubicin | Topoisomerase II | Not specified | HTETOP | 0.52 µM | [13] |
| UKF-NB-4 | Similar to ellipticine | [14] | |||
| IMR-32 | More sensitive than to ellipticine | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
-
Protocol:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a suitable reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
The DNA is then resolved by electrophoresis on an agarose gel.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
The amount of supercoiled and relaxed DNA is quantified to determine the extent of inhibition.[15][16][17][18]
-
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
-
Principle: Topoisomerase II can separate the interlocked rings of kDNA into individual minicircles. Inhibitors prevent this decatenation.
-
Protocol:
-
kDNA is incubated with human topoisomerase II and the test compound in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).
-
The reaction is incubated at 37°C for a set time (e.g., 30 minutes).
-
The reaction is terminated, and the DNA is separated by agarose gel electrophoresis.
-
The gel is stained and visualized. The presence of catenated kDNA indicates inhibition of the enzyme.[15][16][17]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[14][19]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts and workflows related to topoisomerase inhibition.
Caption: General signaling pathway of topoisomerase inhibitors.
Caption: Experimental workflow for inhibitor characterization.
Conclusion
While direct evidence for this compound as a topoisomerase inhibitor is pending, its phenoxazine chemical structure strongly suggests this as a plausible mechanism of action. The structurally related benzoxazine, BONC-013, has demonstrated exceptionally potent topoisomerase I inhibition, surpassing that of the clinical drug camptothecin in in vitro assays. Further investigation into the topoisomerase inhibitory activity of this compound is warranted. Should it exhibit similar potency, it would represent a promising lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a framework for the continued evaluation and benchmarking of this compound and other novel phenoxazine-based compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. inspiralis.com [inspiralis.com]
- 18. Human Topoisomerase I Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 19. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Chandrananimycin A
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Chandrananimycin A, a compound of significant interest in drug development. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound's potent biological activity necessitates stringent safety measures. The following information, compiled from safety data sheets of analogous compounds and established laboratory safety practices, is designed to provide researchers, scientists, and drug development professionals with the essential knowledge for its safe handling.
Quantitative Safety Data
Due to the limited availability of specific toxicological data for this compound, the following table includes information from a closely related and structurally similar compound, Antimycin A, to provide a conservative safety reference.
| Parameter | Value | Species | Route | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 2) Acute Toxicity, Dermal (Category 2) Acute Toxicity, Inhalation (Category 1) Serious Eye Irritation (Category 2A) | N/A | N/A | |
| Signal Word | Danger | N/A | N/A | |
| Hazard Statements | H300: Fatal if swallowed H310: Fatal in contact with skin H330: Fatal if inhaled H319: Causes serious eye irritation | N/A | N/A |
Note: This data is based on a surrogate compound and should be treated as a conservative estimate for the potential hazards of this compound.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory where this compound is handled:
-
Respiratory Protection: A NIOSH-approved respirator is required.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Double-gloving is recommended.
-
Body Protection: A lab coat, supplemented with a disposable gown, should be worn to prevent skin contact.
Operational Plan: Safe Handling Procedures
All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated and clearly labeled area within the laboratory should be established for the exclusive handling of this compound.
Experimental Workflow:
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
Spill Response:
In the event of a spill, the following step-by-step protocol must be initiated immediately:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify the laboratory supervisor and the institutional safety office.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large or unmanageable spill without assistance from trained emergency response personnel.
-
Cleanup (for minor spills):
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse).
-
Dispose of all contaminated materials as hazardous waste.
-
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional and regulatory guidelines.
-
Solid Waste: All contaminated solid materials (e.g., gloves, gowns, absorbent pads, and plasticware) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by the institutional safety office.
-
Sharps: Contaminated sharps (e.g., needles, and pipette tips) must be placed in a designated sharps container for hazardous chemical waste.
All hazardous waste containers must be stored in a secure, designated secondary containment area until they are collected by the institutional hazardous waste management team.
Logical Relationship for Spill Response
The following diagram illustrates the decision-making process and logical flow for responding to a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
